(+)-Calamenene
Description
Calamenene is a sesquiterpenoid.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22339-23-7 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1 |
InChI Key |
PGTJIOWQJWHTJJ-CHWSQXEVSA-N |
SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C |
Synonyms |
(7R,10R)-calamenene calamenene |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for (+)-Calamenene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of (+)-Calamenene, a significant bicyclic sesquiterpenoid, and provides a detailed overview of the methodologies for its isolation from plant sources. With a focus on quantitative data and reproducible experimental protocols, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrences of this compound
This compound is a constituent of the essential oils of numerous plant species, contributing to their characteristic aroma and biological activities. While its presence is widespread, the concentration of this sesquiterpenoid varies significantly depending on the plant species, geographical location, and the specific part of the plant utilized. Notable plant families that are sources of calamenene-type sesquiterpenoids include Malvaceae and Euphorbiaceae.
For instance, calamenene-type sesquiterpenoids have been isolated from Sterculia tavia, a plant endemic to Madagascar. While this particular study focused on novel derivatives, it highlights the genus Sterculia as a promising source. Additionally, the essential oil of Pelargonium graveolens (geranium) is reported to contain trans-calamenene. A derivative, 7-hydroxycalamenene, has been found in significant quantities in the essential oil of Croton cajucara, a shrub native to the Amazon region.
Quantitative Analysis of this compound in Plant Sources
Precise quantification of this compound in plant extracts is crucial for evaluating its potential as a therapeutic agent and for standardizing herbal preparations. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for both identifying and quantifying volatile compounds like this compound in complex essential oil mixtures.
While specific yield data for this compound is often not explicitly reported in all studies, research on related compounds provides valuable insights. For example, in the red morphotype of Croton cajucara, the essential oil, obtained by hydrodistillation of the leaves, can contain between 28.4% and 37.5% of 7-hydroxycalamenene.[1] The overall yield of the essential oil from dried leaves is approximately 0.65%.[1] In another study on Croton cajucara bark, the essential oil yield was 1.28% (w/w). Although this study focused on other major sesquiterpenes, it underscores the potential of this genus.
For accurate quantification, an external or internal standard method is employed in GC-MS analysis. The peak area of this compound is compared to a calibration curve generated from a certified reference standard. Enantioselective GC columns can be utilized to separate and quantify the specific (+)-enantiomer from its (-) counterpart.
Table 1: Reported Yields of Calamenene and Related Sesquiterpenoids from Various Plant Sources
| Plant Species | Plant Part | Compound | Method of Extraction | Yield of Essential Oil | Concentration in Essential Oil (%) | Reference |
| Croton cajucara | Leaves (dried) | 7-hydroxycalamenene | Hydrodistillation | 0.65% | 28.4 - 37.5 | [1] |
| Croton cajucara | Bark | Essential Oil | Hydrodistillation | 1.28% | Not specified for calamenene | |
| Sterculia tavia | Bark | Calamenene-type sesquiterpenoids | Ethanol percolation | 2.06% (crude extract) | Not specified for this compound |
Experimental Protocols for the Isolation of this compound
The isolation of this compound from plant material typically involves a multi-step process encompassing extraction of the essential oil followed by chromatographic purification. The following provides a generalized yet detailed methodology based on common practices for isolating sesquiterpenoids.
Step 1: Extraction of the Essential Oil
The initial step involves the extraction of the volatile components, including this compound, from the plant matrix. Steam distillation or hydrodistillation are the most frequently employed techniques for this purpose.
Protocol: Steam Distillation
-
Plant Material Preparation: The selected plant material (e.g., leaves, bark, wood) is air-dried to reduce water content and then ground to a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation. The ground plant material is placed in a round-bottom flask and submerged in distilled water.
-
Distillation: The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.
-
Collection: The condensed mixture of water and essential oil is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil can be separated from the aqueous layer.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Yield Calculation: The final weight of the essential oil is recorded, and the yield is calculated as a percentage of the initial weight of the dried plant material.
Step 2: Chromatographic Purification of this compound
Following extraction, the crude essential oil, which is a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound in a pure form.
Protocol: Column Chromatography and High-Performance Liquid Chromatography (HPLC)
-
Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column.
-
Elution: The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. For sesquiterpenes like this compound, a gradient system starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or dichloromethane is effective.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Monitoring: The composition of each fraction is monitored by thin-layer chromatography (TLC) or GC-MS. Fractions containing the compound of interest are pooled.
-
Final Purification (HPLC): For obtaining high-purity this compound, the enriched fractions from column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The peak corresponding to this compound is collected.
-
Solvent Removal: The solvent from the purified fraction is removed under reduced pressure using a rotary evaporator to yield pure this compound.
-
Structure Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The specific rotation is measured to confirm the (+) enantiomer.
Visualizing the Isolation Workflow
The following diagrams illustrate the key stages in the isolation of this compound from a plant source.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Logical relationship from plant source to the biological activity of this compound.
References
The Enigmatic Pathway of (+)-Calamenene Biosynthesis in Croton Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Calamenene, a bicyclic sesquiterpenoid, is a known constituent of various plant species, including those of the genus Croton. While the presence of calamenene and its derivatives has been identified in essential oils of certain Croton species, such as Croton cajucara, the specific enzymatic pathway leading to its biosynthesis within this genus remains largely uncharacterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid biosynthesis in plants. Due to the current absence of specific research on this compound synthase in Croton, this document outlines the general methodologies and experimental protocols employed for the identification, cloning, expression, and characterization of sesquiterpene synthases from other plant sources. This guide serves as a foundational resource for researchers aiming to elucidate the precise biosynthetic machinery of this compound in Croton and to explore its potential for biotechnological applications.
Introduction
The genus Croton, belonging to the Euphorbiaceae family, is a rich source of structurally diverse secondary metabolites, including a vast array of terpenoids. Among these, sesquiterpenoids play a significant role in the plant's defense mechanisms and contribute to the characteristic aroma and medicinal properties of their essential oils. This compound, a cadinane-type sesquiterpene, has been reported in several Croton species. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential in drug development and for metabolic engineering of producing organisms. This guide will detail the likely biosynthetic route to this compound and provide the necessary technical framework for its investigation in Croton species.
Putative Biosynthesis Pathway of this compound
The biosynthesis of all terpenoids originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The biosynthesis of sesquiterpenes, which are C15 compounds, proceeds through the condensation of two molecules of IPP with one molecule of DMAPP to form farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.
The cyclization of the linear FPP molecule is the committed step in the biosynthesis of the vast array of sesquiterpene skeletons. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPS). In the case of this compound, a putative this compound synthase would catalyze the cyclization of FPP. The reaction mechanism is proposed to proceed through a series of carbocationic intermediates, including the initial ionization of FPP to a farnesyl cation, followed by cyclization to form a germacryl or bisabolyl cation, and subsequent rearrangements and cyclizations to yield the cadinane skeleton. A final deprotonation step would then lead to the formation of this compound.
Experimental Protocols for the Study of this compound Synthase
The elucidation of the this compound biosynthetic pathway in Croton would require the identification and characterization of the specific this compound synthase enzyme. The following sections outline the general experimental workflow for such an investigation.
Gene Identification and Cloning
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from Croton tissues suspected of producing this compound (e.g., leaves, stems). The RNA is then reverse-transcribed to synthesize complementary DNA (cDNA).
-
Degenerate PCR and RACE: Degenerate primers are designed based on conserved motifs of known sesquiterpene synthases. These primers are used in PCR with the synthesized cDNA to amplify a partial sequence of the putative this compound synthase gene. The full-length gene sequence is then obtained using Rapid Amplification of cDNA Ends (RACE).
-
Gene Sequencing and Analysis: The full-length cDNA is sequenced, and the open reading frame (ORF) is identified. The deduced amino acid sequence is then analyzed for conserved domains and motifs characteristic of terpene synthases.
Recombinant Protein Expression and Purification
-
Vector Construction: The ORF of the putative this compound synthase is cloned into an expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.
Enzyme Assays and Product Identification
-
Enzyme Assay: The purified recombinant enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg²⁺).
-
Product Extraction: The reaction products are extracted with an organic solvent (e.g., hexane or pentane).
-
Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum and retention time of the enzymatic product are compared with those of an authentic this compound standard for confirmation.
Quantitative Data
As of the date of this guide, no specific studies have been published detailing the cloning, expression, and kinetic characterization of a this compound synthase from any Croton species. Therefore, quantitative data for this specific enzyme is not available. For illustrative purposes, the following table presents representative kinetic parameters for other characterized plant sesquiterpene synthases. These values can serve as a general reference for what might be expected for a this compound synthase.
| Enzyme (Source Plant) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Major Product(s) |
| amorpha-4,11-diene synthase (Artemisia annua) | FPP | 1.5 | 0.04 | 2.7 x 104 | Amorpha-4,11-diene |
| δ-selinene synthase (Abies grandis) | FPP | 0.8 | 0.07 | 8.8 x 104 | δ-selinene |
| germacrene A synthase (Lycopersicon esculentum) | FPP | 2.3 | 0.12 | 5.2 x 104 | Germacrene A |
Table 1: Representative kinetic parameters of plant sesquiterpene synthases. Note: These values are for enzymes from other plant species and are provided for general reference only.
Conclusion and Future Perspectives
The biosynthesis of this compound in Croton species represents an unchartered area of plant biochemistry. The elucidation of this pathway, through the identification and characterization of the responsible this compound synthase, would be a significant contribution to our understanding of terpenoid biosynthesis. The experimental framework provided in this guide offers a roadmap for researchers to undertake this challenge. Future work should focus on transcriptome analysis of this compound-producing Croton species to identify candidate sesquiterpene synthase genes. Subsequent functional characterization of these candidates will be essential to confirm their role in this compound biosynthesis. A thorough understanding of this pathway will not only expand our knowledge of plant specialized metabolism but also open avenues for the sustainable production of this and other valuable sesquiterpenoids through metabolic engineering.
An In-Depth Technical Guide to the Chemical and Physical Properties of (+)-Calamenene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Calamenene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and anti-inflammatory properties. This document provides a comprehensive overview of the chemical and physical characteristics of this compound, alongside detailed experimental protocols for its isolation, analysis, and potential synthesis. Furthermore, it explores its mechanism of action through the modulation of key signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a volatile, oily liquid at room temperature, characterized by the molecular formula C₁₅H₂₂ and a molecular weight of approximately 202.34 g/mol .[1] Its structure features a tetrahydronaphthalene scaffold with isopropyl and methyl substituents. While a precise melting point for the solid state is not commonly reported due to its liquid nature, other physical and chemical properties have been characterized.
Table 1: Physicochemical Properties of Calamenene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂ | [1] |
| Molecular Weight | 202.33 g/mol | [1] |
| IUPAC Name | (1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene | [1] |
| CAS Number | 483-77-2 | [1] |
| Boiling Point | 285.00 to 286.00 °C at 760.00 mm Hg | [2] |
| Flash Point | 125.00 °C (257.00 °F) | [2] |
Table 2: Spectroscopic Data for Calamenene Derivatives
| Nucleus | Chemical Shift (δ) of a Dihydroxycalamenene Derivative (ppm) | Reference(s) |
| ¹³C | Quaternary C: 139.5, 137.7, 136.8, 74.5 | [3] |
| Methine C (aromatic): 125.4, 127.5, 128.8 | [3] | |
| Methine C (oxygenated): 73.8 | [3] | |
| Methylene C: 27.3 | [3] | |
| Methyl C (quaternary): 21.2, 24.3 | [3] | |
| Methyl C (tertiary): 18.0, 21.6 | [3] |
Experimental Protocols
Isolation of this compound by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils rich in sesquiterpenes like this compound from plant materials, such as Calamintha nepeta.
Objective: To isolate the essential oil containing this compound from dried plant material.
Materials:
-
Dried and powdered Calamintha nepeta leaves
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
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Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.
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Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation.
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Heat the flask using the heating mantle to initiate boiling.
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Continue the distillation for 3 hours, collecting the condensed essential oil and water in the separator.
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After distillation, allow the apparatus to cool and carefully collect the essential oil layer from the separator.
-
Dry the collected oil over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the pure essential oil.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile compounds like this compound in an essential oil mixture.
Objective: To identify and quantify this compound in an essential oil sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C or similar
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 4 °C/min to 220 °C
-
Hold at 220 °C for 20 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu
Procedure:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane) to an appropriate concentration.
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Acquire the data according to the specified instrument conditions.
-
Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST).
Biological Activity and Signaling Pathways
This compound has demonstrated promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. While specific minimum inhibitory concentration (MIC) values for pure this compound are not extensively documented, essential oils containing trans-calamenene have shown activity against various microbes. For instance, an essential oil containing 13.2% trans-calamenene exhibited an MIC of 0.4 μg/mL against Staphylococcus aureus.[4]
The anti-inflammatory effects of terpenes are often attributed to their ability to modulate key signaling pathways. While direct studies on this compound are limited, related terpenes such as limonene have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
Proposed Anti-Inflammatory Signaling Pathway
The diagram below illustrates a proposed mechanism for the anti-inflammatory action of sesquiterpenes like this compound, based on data from related compounds.
Caption: Proposed inhibition of MAPK and NF-κB pathways by this compound.
Experimental Workflow for Investigating Anti-Inflammatory Effects
The following workflow outlines a typical experimental approach to confirm the inhibitory effects of this compound on inflammatory signaling pathways.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion
This compound is a sesquiterpene with significant potential for further investigation, particularly in the fields of antimicrobial and anti-inflammatory drug development. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. Future research should focus on elucidating the precise molecular targets of this compound within inflammatory signaling cascades and determining its efficacy in preclinical models of inflammatory and infectious diseases. The detailed methodologies and compiled data herein serve as a valuable resource to facilitate these future research endeavors.
References
The Discovery and First Isolation of (+)-Calamenene from Essential Oils: A Technical Guide
Abstract
Introduction
Calamenene is a name applied to a group of diastereomeric bicyclic sesquiterpenoids with the chemical formula C₁₅H₂₂.[1] These compounds are characterized by a tetralin skeleton, specifically a 1,2,3,4-tetrahydronaphthalene ring system, with methyl and isopropyl substituents. The most common isomers are cis- and trans-calamenene. The dextrorotatory enantiomer, (+)-calamenene, has been identified as a component of various plant essential oils, including those from the families Cupressaceae, Asteraceae, and Malvaceae.[2] The initial discovery of such natural products typically involved a systematic process of extraction, isolation through chromatographic techniques, and rigorous structural determination using spectroscopic methods. This guide reconstructs this process to provide a detailed technical overview.
Experimental Protocols
The following sections describe a representative experimental workflow for the isolation and characterization of this compound from a suitable plant source.
Plant Material and Essential Oil Extraction
Plant Source: A common source for calamenene-rich essential oils is the wood or leaves of plants from the Cedrus or Juniperus genera. For this protocol, we will consider the use of Cedrus deodara (Himalayan Cedar) wood chips.
Protocol for Steam Distillation:
-
Preparation of Plant Material: Air-dried wood chips of Cedrus deodara are coarsely powdered to increase the surface area for efficient extraction.
-
Steam Distillation Apparatus: A Clevenger-type apparatus is assembled for hydro-distillation.
-
Extraction Process:
-
The powdered wood chips (typically 500 g) are placed in a round-bottom flask with a sufficient volume of distilled water.
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.
-
The less dense essential oil layer is separated from the aqueous layer.
-
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C to prevent degradation.
Isolation of this compound via Column Chromatography
Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.
-
Column Preparation: A glass column is packed with a slurry of silica gel in n-hexane.
-
Sample Loading: The crude essential oil is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate.
-
Fractions are collected in regular volumes (e.g., 25 mL).
-
-
Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values). Fractions rich in sesquiterpenes, including calamenene, are pooled.
-
Further Purification: The calamenene-containing fractions are subjected to a second column chromatography using a finer grade of silica gel and a shallower solvent gradient to achieve higher purity. The final purification to isolate this compound is often achieved using preparative gas chromatography (prep-GC).
Structural Elucidation and Characterization
The purified this compound is characterized using a combination of spectroscopic and physical methods.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Conditions: A non-polar capillary column (e.g., DB-5) is used with a temperature program to separate the components of the purified fraction.
-
MS Conditions: Electron ionization (EI) at 70 eV is used to generate a mass spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra are recorded in deuterated chloroform (CDCl₃).
3. Optical Rotation:
-
The specific rotation [α]D is measured using a polarimeter to determine the enantiomeric nature of the isolated calamenene.
Data Presentation
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂ |
| Molecular Weight | 202.34 g/mol |
| Appearance | Colorless to pale yellow oil |
| Specific Rotation ([α]D) | Positive value (e.g., +40° to +60°) |
Table 2: Representative GC-MS Data for this compound
| Retention Index (RI) | Key Mass Fragments (m/z) |
| ~1500-1550 (non-polar column) | 202 (M+), 187, 159, 145, 132, 119, 105, 91 |
Table 3: Representative NMR Data for this compound in CDCl₃
| ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) |
| ~7.0-7.2 (aromatic protons) | ~145-148 (quaternary aromatic C) |
| ~2.8-3.0 (benzylic protons) | ~135-138 (quaternary aromatic C) |
| ~1.2-1.4 (methyl doublets) | ~125-130 (aromatic CH) |
| ~2.3 (aromatic methyl singlet) | ~30-40 (aliphatic CH) |
| ~0.8-1.0 (isopropyl methyls) | ~20-25 (aliphatic CH₂) |
| ~15-22 (methyl C) |
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship for the structural elucidation of this compound.
Conclusion
The isolation and characterization of this compound from essential oils is a classic example of natural product chemistry. The process, involving steam distillation for extraction, followed by chromatographic techniques for purification and spectroscopic methods for structural elucidation, has been fundamental in identifying and understanding the vast array of chemical compounds found in nature. While the very first report of the isolation of this compound is not easily traced, the methodologies described in this guide are representative of the pioneering work in this field and continue to be relevant in the ongoing discovery of new natural products.
References
An In-depth Technical Guide to (+)-Calamenene Derivatives from Terrestrial Plants for Researchers and Drug Development Professionals
Introduction
(+)-Calamenene and its derivatives represent a significant class of bicyclic sesquiterpenoids found in a variety of terrestrial plants. These compounds have garnered considerable interest within the scientific community due to their diverse and potent biological activities, including antiproliferative, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound derivatives, with a focus on their isolation from plant sources, detailed experimental protocols for their characterization and biological evaluation, and an exploration of their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents from natural sources.
This compound Derivatives in Terrestrial Plants: Isolation and Characterization
A number of this compound derivatives have been successfully isolated and characterized from various terrestrial plant species. These compounds often exhibit unique structural modifications that contribute to their distinct biological activities.
Tavinin A and Epi-tavinin A from Sterculia tavia
Recent phytochemical investigation of the bark of the Madagascan plant Sterculia tavia (Malvaceae) led to the isolation of two novel calamenene-type sesquiterpenoids, tavinin A and epi-tavinin A.[1] The structures of these compounds were elucidated using 1D and 2D NMR spectroscopy and mass spectrometry.
Dryofraterpene A from Dryopteris fragrans
A new sesquiterpene, designated dryofraterpene A, ((7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester), has been isolated from the medicinal plant Dryopteris fragrans (L.) Schott. Its structure was determined through spectroscopic and spectrometric data analysis.
7-Hydroxy-3,4-dihydrocadalene from Heterotheca inuloides
The plant Heterotheca inuloides, traditionally used in Mexico for its medicinal properties, has been found to contain the cadinane-type sesquiterpene 7-hydroxy-3,4-dihydrocadalene, which is structurally related to calamenene derivatives.[2]
Other Calamenene Derivatives
Calamenene-type compounds have also been reported from plants of the Meliaceae family and cis-7-hydroxycalamenene has been identified as a major component in the essential oil of certain chemotypes of Croton cajucara Benth.[3]
Quantitative Data of Isolated this compound Derivatives
The following tables summarize the available quantitative data for the isolation and biological activity of selected this compound derivatives.
Table 1: Isolation Yield of Calamenene Derivatives
| Compound/Fraction | Plant Source | Starting Material (g) | Yield (mg) | Yield (%) |
| Dichloromethane Fraction containing Tavinin A & Epi-tavinin A | Sterculia tavia (Bark) | 1400 | 213.5 | 0.15% |
Table 2: Antiproliferative and Cytotoxic Activity of Calamenene Derivatives
| Compound | Cell Line | Activity | IC50 (µM) |
| Tavinin A | A2780 (Ovarian Cancer) | Antiproliferative | 5.5[1] |
| Epi-tavinin A | A2780 (Ovarian Cancer) | Antiproliferative | 6.7[1] |
| Mansonone G | A2780 (Ovarian Cancer) | Antiproliferative | 10.2[1] |
| Dryofraterpene A | A549 (Lung Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |
| Dryofraterpene A | MCF7 (Breast Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |
| Dryofraterpene A | HepG2 (Liver Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |
| Dryofraterpene A | HeLa (Cervical Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |
| Dryofraterpene A | PC-3 (Prostate Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |
| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | Cytotoxic | Time and concentration-dependent |
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound derivatives, based on published literature.
General Experimental Workflow for Isolation and Purification
The following diagram illustrates a typical workflow for the isolation of calamenene derivatives from plant material.
Detailed Protocol for Isolation of Tavinin A and Epi-tavinin A from Sterculia tavia
This protocol is adapted from the methodology described for the isolation of tavinin A and epi-tavinin A.[1]
-
Extraction: Ground, dried bark of S. tavia (1.4 g) is suspended in 100 mL of 9:1 methanol-water and partitioned with hexane (3 x 100 mL). The aqueous layer is then diluted to 60% methanol with water and extracted with dichloromethane (DCM; 3 x 150 mL).
-
Fractionation: The bioactive DCM fraction (213.5 mg) is subjected to size exclusion column chromatography on Sephadex LH-20, eluting with 1:1 DCM-methanol to yield several fractions.
-
Purification: The most active fractions are further purified by silica gel column chromatography using a hexane-EtOAc gradient.
-
Final Isolation: Final purification to yield pure compounds is achieved using C-18 reversed-phase HPLC with an appropriate mobile phase (e.g., 85% methanol in water).
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The following is a general protocol.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isolated calamenene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action and Signaling Pathways
While the precise molecular targets for many calamenene derivatives are still under investigation, some studies have begun to elucidate their potential mechanisms of action, particularly in the context of cancer.
Induction of Oxidative Stress-Mediated Apoptosis
Research on 7-hydroxy-3,4-dihydrocadalene suggests that its cytotoxic effect on breast cancer cells involves the induction of oxidative stress.[2] This increase in reactive oxygen species (ROS) can trigger apoptotic cell death. The proposed mechanism involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
A study on a cadalene derivative in lung cancer cells has shown that it can suppress the expression of Akt and its phosphorylated forms by regulating PI3K and PTEN.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
The following diagram illustrates a plausible signaling pathway that could be targeted by bioactive calamenene derivatives in cancer cells.
Conclusion and Future Directions
This compound derivatives isolated from terrestrial plants represent a promising source of lead compounds for the development of new anticancer agents. The data presented in this guide highlight their potent antiproliferative and cytotoxic activities against various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of this class of sesquiterpenoids.
Future research should focus on:
-
Comprehensive Phytochemical Screening: A broader range of terrestrial plants should be investigated to identify novel this compound derivatives with enhanced bioactivity and unique structural features.
-
Mechanism of Action Studies: In-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues and derivatives will be crucial to establish clear SARs and optimize the therapeutic properties of calamenene-based compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical in vivo studies to evaluate their efficacy and safety in animal models.
By addressing these key areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective cancer therapies.
References
- 1. Isolation and Synthesis of Two Antiproliferative Calamenene-type Sesquiterpenoids from Sterculia tavia from the Madagascar Rain Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 7-hydroxy-3-methoxycadalene on cell cycle, apoptosis and protein translation in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthetic Enzymes Involved in (+)-Calamenene Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Calamenene, a bicyclic sesquiterpene, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and for engineering novel derivatives. This technical guide provides a comprehensive overview of the enzymatic cascade leading to the formation of this compound, from central carbon metabolism to the final cyclization steps. While the specific this compound synthase remains to be definitively characterized in the scientific literature, this document outlines the established general pathway for sesquiterpene biosynthesis and provides detailed experimental protocols and data presentation formats to facilitate further research in this area.
Introduction to Sesquiterpene Biosynthesis
Sesquiterpenes are a diverse class of C15 isoprenoids synthesized from farnesyl diphosphate (FPP). The biosynthesis of these compounds is a multi-step process involving enzymes from central metabolism and specialized terpene synthases. The overall pathway can be divided into three main stages:
-
Synthesis of Isoprenoid Precursors: The universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized through either the mevalonate (MVA) pathway, typically operating in the cytosol and mitochondria, or the methylerythritol 4-phosphate (MEP) pathway, which is active in plastids.
-
Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, FPP.
-
Cyclization by Sesquiterpene Synthases: A specific sesquiterpene synthase, in this case, a putative this compound synthase, catalyzes the intricate cyclization of the linear FPP molecule into the characteristic bicyclic calamenene skeleton. The stereochemistry of the final product is strictly controlled by the active site of the enzyme.
Further enzymatic modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, can then functionalize the calamenene backbone, leading to a wider array of derivatives.
Core Biosynthetic Enzymes
The formation of this compound is dependent on a series of upstream enzymes that provide the necessary precursors. While the terminal this compound synthase has not yet been isolated and characterized, the properties of the upstream enzymes are well-documented.
Farnesyl Diphosphate Synthase (FPPS)
FPPS is a key branch-point enzyme that commits isoprenoid precursors to the sesquiterpenoid and triterpenoid pathways.
Table 1: Representative Quantitative Data for Farnesyl Diphosphate Synthase
| Enzyme Source | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/h) | Optimal pH | Optimal Temp (°C) |
| FPPS | Saccharomyces cerevisiae | IPP | 1.5 | 0.4 | - | 7.5 | 37 |
| FPPS | Saccharomyces cerevisiae | GPP | 0.5 | 0.4 | - | 7.5 | 37 |
| FPPS | Gallus gallus | IPP | 0.7 | - | 1200 | 7.0 | 37 |
| FPPS | Gallus gallus | GPP | 0.2 | - | 1200 | 7.0 | 37 |
Note: Data presented are representative values from the literature and may vary depending on the specific experimental conditions.
This compound Synthase (Putative)
The enzyme responsible for the direct conversion of FPP to this compound has yet to be definitively identified and characterized. It is hypothesized to be a member of the terpene synthase (TPS) family, likely belonging to the TPS-a subfamily, which is known to contain many sesquiterpene synthases. The identification and characterization of this enzyme are critical next steps in elucidating the complete biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in this compound biosynthesis.
Cloning of a Putative this compound Synthase Gene
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce calamenene isomers, such as Pelargonium graveolens. The RNA is then reverse-transcribed to produce a cDNA library.
-
Degenerate PCR: Degenerate primers are designed based on conserved motifs found in known sesquiterpene synthases. These primers are used to amplify a fragment of the putative calamenene synthase gene from the cDNA library.
-
RACE-PCR: Rapid Amplification of cDNA Ends (RACE) is performed to obtain the full-length sequence of the candidate gene.
-
Sequence Analysis: The full-length cDNA sequence is analyzed for open reading frames, conserved domains (e.g., the DDxxD and NSE/DTE motifs), and homology to other known terpene synthases.
Heterologous Expression and Purification of the Recombinant Enzyme
-
Vector Construction: The full-length coding sequence of the putative this compound synthase is cloned into an expression vector, such as pET28a or pGEX, often with an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for this compound Synthase Activity
-
Reaction Mixture: A typical assay mixture (1 mL total volume in a glass vial) contains:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl2
-
1 mM DTT
-
10% (v/v) glycerol
-
1-10 µg of purified recombinant enzyme
-
10-50 µM Farnesyl diphosphate (FPP)
-
-
Incubation: The reaction is initiated by the addition of FPP and incubated at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped by the addition of an equal volume of an organic solvent, such as hexane or diethyl ether. The mixture is vortexed vigorously and then centrifuged to separate the phases. The organic phase containing the terpene products is carefully collected.
-
Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by comparing its retention time and mass spectrum with those of an authentic this compound standard. Chiral GC analysis is required to determine the enantiomeric composition of the product.
Enzyme Kinetics
To determine the kinetic parameters (Km and kcat) of the this compound synthase, the enzyme assay is performed with varying concentrations of FPP (e.g., 0.5 to 50 µM). The initial reaction velocity at each substrate concentration is measured. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway leading to this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for this compound synthase characterization.
Conclusion and Future Directions
The biosynthesis of this compound follows the general pathway of sesquiterpene formation, originating from IPP and DMAPP and proceeding through the key intermediate FPP. While the upstream enzymes are well-understood, the specific this compound synthase responsible for the final cyclization step remains to be unequivocally identified and characterized. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to pursue the discovery and characterization of this elusive enzyme. Future research should focus on screening candidate terpene synthase genes from plants known to produce calamenene isomers. The successful identification and engineering of a this compound synthase will be a significant advancement, enabling the sustainable production of this promising natural product and the generation of novel, high-value derivatives for pharmaceutical applications.
A Technical Guide to (+)-Calamenene: IUPAC Nomenclature, CAS Number, and Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Calamenene is a naturally occurring bicyclic sesquiterpenoid, a class of organic compounds valued for their diverse biological activities. This technical guide provides a comprehensive overview of the IUPAC nomenclature, Chemical Abstracts Service (CAS) number, physicochemical properties, and relevant experimental protocols associated with this compound. The information presented is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and drug discovery.
IUPAC Nomenclature and CAS Number
The stereochemistry of Calamenene isomers can be complex. Based on available data, "this compound" corresponds to the cis-(+)-Calamenene isomer.
-
IUPAC Name: (1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene[1]
-
CAS Number: 22339-23-7[1]
It is crucial to distinguish this specific stereoisomer from other related compounds:
-
(-)-Calamenene (cis): (1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene; CAS Number: 483-77-2[2][3]
-
trans-Calamenene: (1R,4S) or (1S,4R) isomers; CAS Number for the (1S,4R)-isomer is 73209-42-4[4][5]
-
Calamenene (mixed isomers): CAS Number: 6617-49-8
Physicochemical Properties
The following table summarizes the key physicochemical properties of Calamenene. Data for specific isomers are noted where available.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂ | [2] |
| Molecular Weight | 202.34 g/mol | [2] |
| Boiling Point | 285-286 °C at 760 mmHg | |
| Density | 0.9224 g/cm³ at 20 °C (for trans-calamenene) | [6] |
| Refractive Index | 1.50572 at 20 °C (for trans-calamenene) | [6] |
| Flash Point | 125.4 °C | |
| XLogP3 | 5.1 | [2] |
| Appearance | Oily liquid (typical for sesquiterpenoids) | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. |
Experimental Protocols
Isolation of Calamenene from Essential Oils
Calamenene is a common constituent of various essential oils. A general method for its isolation and identification involves the following steps:
-
Essential Oil Extraction: The essential oil is first extracted from the plant material (e.g., leaves, stems, or wood) typically through steam distillation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the extracted essential oil is analyzed by GC-MS to identify the presence and relative abundance of Calamenene isomers.
-
GC Conditions: A typical GC program would involve an initial oven temperature of around 60°C, which is then ramped up to approximately 240°C. A non-polar or semi-polar capillary column (e.g., HP-5MS) is commonly used for separation.
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectra obtained are then compared with spectral libraries (e.g., NIST, Wiley) for compound identification.
-
-
Preparative Chromatography: For the isolation of a pure sample of a specific Calamenene isomer, preparative gas chromatography or column chromatography on silica gel with a suitable solvent system (e.g., hexane-ethyl acetate gradients) can be employed.
Synthesis of Calamenene
The total synthesis of Calamenene isomers has been reported in the literature. A representative, though not specific for the (+)-isomer, synthetic approach for a calamenene derivative is outlined below, based on the synthesis of (±)-cis-5-hydroxycalamenene:
-
Starting Material: The synthesis often begins with a substituted tetralone derivative.
-
Grignard Reaction: The tetralone is reacted with an isopropyl Grignard reagent (isopropylmagnesium chloride) to introduce the isopropyl group.
-
Dehydration and Aromatization: The resulting alcohol is then dehydrated to form an alkene, followed by aromatization to yield the naphthalene core structure.
-
Functional Group Interconversion: Subsequent steps may involve the modification of other functional groups on the aromatic ring to arrive at the target calamenene structure.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography.
Biological Activity and Mechanism of Action
Calamenene and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The antimicrobial action is believed to stem from the disruption of the microbial cell membrane.
Visualizations
Antimicrobial Mechanism of this compound
The following diagram illustrates the proposed mechanism of antimicrobial action of this compound, leading to bacterial cell death.
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Workflow for Calamenene Identification
This diagram outlines a typical experimental workflow for the identification of Calamenene from a natural source.
Caption: Workflow for identifying this compound.
Conclusion
This technical guide provides essential information on this compound for the scientific community. Accurate identification through IUPAC nomenclature and CAS numbers is fundamental for unambiguous research. The provided data on physicochemical properties and experimental methodologies serves as a valuable resource for further investigation into the therapeutic potential of this and related sesquiterpenoids.
References
- 1. Calamenene, cis-(+)- | C15H22 | CID 11298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Calamenene | 483-77-2 [smolecule.com]
- 3. chem960.com [chem960.com]
- 4. trans-Calamenene [webbook.nist.gov]
- 5. (E)-calamenene, 73209-42-4 [thegoodscentscompany.com]
- 6. trans-calamene, 1460-96-4 [thegoodscentscompany.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Calamenene via Ring-Closing Metathesis
Abstract
This document provides a detailed protocol for the total synthesis of (+)-Calamenene, a bicyclic sesquiterpene, utilizing a key ring-closing metathesis (RCM) step. The synthesis commences from a readily available chiral starting material and proceeds through the formation of a diene precursor, which is then cyclized using a Grubbs catalyst. Subsequent dehydration affords the target natural product. This protocol is intended for researchers in organic synthesis, natural product chemistry, and drug development, offering a practical guide to the construction of the calamenene skeleton.
Introduction
Calamenene is a bicyclic sesquiterpene belonging to the cadinane family, characterized by a substituted tetrahydronaphthalene core. Various stereoisomers of calamenene have been isolated from a wide range of plant sources and have demonstrated diverse biological activities. The synthesis of specific stereoisomers of calamenene is of significant interest for further biological evaluation. Ring-closing metathesis (RCM) has emerged as a powerful and efficient method for the construction of cyclic systems in natural product synthesis, offering high functional group tolerance and operational simplicity.[1][2][3][4] This application note details a synthetic route to this compound where the key cyclohexene ring is constructed via an intramolecular RCM reaction.
Results and Discussion
The total synthesis of this compound is accomplished in a four-step sequence starting from the appropriate enantiomer of a menthone derivative. The key transformation is the ring-closing metathesis of a diene alcohol intermediate, which efficiently constructs the bicyclic core of the target molecule.
Synthesis of the Diene Precursor
The synthesis begins with the allylation of the appropriate menthone enantiomer to introduce the first double bond. Subsequent treatment of the resulting ketone with a methallyl Grignard reagent furnishes the tertiary alcohol, which is the diene precursor for the RCM reaction.
Ring-Closing Metathesis
The diene alcohol is subjected to ring-closing metathesis using a first-generation Grubbs catalyst. The reaction proceeds smoothly in dichloromethane at room temperature to afford the desired bicyclic alcohol in excellent yield.[5]
Dehydration to this compound
The final step of the synthesis involves the dehydration of the bicyclic alcohol. Treatment with phosphorus oxychloride in pyridine provides this compound, along with a diene byproduct. The desired product can be isolated and purified by column chromatography.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of Calamenene as reported in analogous syntheses.[5]
| Step | Product | Yield (%) |
| Grignard Reaction | Diene Alcohol Intermediate | 95 |
| Ring-Closing Metathesis | Bicyclic Alcohol Intermediate | 96 |
| Dehydration | (-)-Calamenene | 13 |
| Dehydration | 2,5-Dihydrocalamenene (byproduct) | 17 |
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Dichloromethane should be dried prior to use. Grubbs' catalyst (1st generation) can be purchased from commercial sources. All other reagents should be of analytical grade and used as received. Column chromatography should be performed using silica gel (230-400 mesh).
Step 1: Synthesis of the Diene Alcohol Precursor via Grignard Reaction
-
Note: This protocol is adapted from the synthesis of the enantiomeric diol.[5] To synthesize this compound, one would start with the appropriate enantiomer of 2-allylmenthone.
-
Prepare the Grignard reagent from methallyl chloride (10 mmol) and magnesium turnings (10 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) at -15 °C. The reaction can be initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
To a solution of the starting 2-allylmenthone derivative (0.52 mmol) in anhydrous THF at -15 °C, add the freshly prepared Grignard reagent dropwise over 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to afford the diene alcohol.
Step 2: Ring-Closing Metathesis
-
In a round-bottom flask, dissolve the diene alcohol (0.2 mmol) in dry dichloromethane (20 mL).
-
Add Grubbs' catalyst (1st generation, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to yield the bicyclic alcohol.
Step 3: Dehydration to this compound
-
Dissolve the bicyclic alcohol (0.45 mmol) in pyridine (5 mL).
-
Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully add water to quench the reaction.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to separate this compound from the diene byproduct.
Visualizations
Caption: Synthetic workflow for the total synthesis of this compound.
Caption: Catalytic cycle for the ring-closing metathesis reaction.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [find.lib.uoc.gr]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. mdpi.com [mdpi.com]
GC-MS Analysis Protocol for the Identification and Quantification of (+)-Calamenene in Essential Oil Extracts
An Application Note for the Analysis of (+)-Calamenene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the analysis of this compound, a sesquiterpenoid hydrocarbon found in various plant essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). Essential oils are complex mixtures, and GC-MS is a highly effective technique for separating, identifying, and quantifying their individual components.[1] This document outlines the necessary steps for sample preparation, instrument setup, and data analysis to ensure reliable and accurate characterization of this compound in essential oil extracts.
Introduction to this compound
This compound is a bicyclic sesquiterpenoid with the chemical formula C₁₅H₂₂.[2] It is a common constituent of many essential oils and is known to contribute to their aromatic profile. The accurate identification and quantification of such compounds are crucial for the quality control, standardization, and assessment of the authenticity of essential oils in the flavor, fragrance, and pharmaceutical industries.[3] GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural identification provided by mass spectrometry, making it the ideal method for this type of analysis.[1][4]
Experimental Protocol
This protocol provides a generalized procedure. Researchers may need to optimize certain parameters, such as the temperature program or dilution factor, depending on the specific essential oil matrix and instrument used.
2.1. Sample Preparation
The high concentration of components in essential oils requires dilution to prevent column overloading and to ensure optimal chromatographic separation.[5]
-
Solvent Selection: Choose a high-purity volatile solvent such as hexane, ethanol, or methanol.[1]
-
Dilution: Prepare a dilution of the essential oil sample. A common starting dilution is 1:50 (v/v) (e.g., 20 µL of essential oil in 980 µL of solvent). The optimal dilution may range from 1:10 to 1:100 depending on the concentration of analytes.[5]
-
Internal Standard (Optional but Recommended): For precise quantification, add an internal standard (e.g., nonane solution) to the diluted sample.[6]
-
Vortexing: Mix the solution thoroughly to ensure homogeneity.
-
Transfer: Transfer the final solution to a 2 mL GC autosampler vial.
2.2. GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. These conditions are based on typical methods for essential oil analysis.
| Parameter | Recommended Setting | Justification/Comments |
| Gas Chromatograph (GC) | - | - |
| GC Column | DB-5ms or HP-5MS (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1][7] | These columns are robust and well-suited for the separation of a wide range of volatile and semi-volatile compounds found in essential oils, including sesquiterpenes.[1] |
| Carrier Gas | Helium or Hydrogen.[1] Flow rate: ~1 mL/min. | Helium is the conventional inert gas for GC-MS. Hydrogen can be used as an alternative to achieve faster analysis times. |
| Injector Temperature | 250 °C.[1][7] | Ensures complete and rapid volatilization of the sample components. |
| Injection Volume | 1 µL. | A standard volume for capillary GC. |
| Injection Mode | Split. A split ratio of 50:1 or 80:1 is common.[1] | Prevents column overload from high-concentration components in the essential oil.[4] |
| Oven Temperature Program | Initial: 60-70 °C, hold for 2-3 min. Ramp: 3 °C/min to 240-270 °C, hold for 5 min.[1][7][8] | A gradual temperature ramp is critical for achieving good separation of the complex mixture of terpenes and other volatiles.[8] |
| Mass Spectrometer (MS) | - | - |
| Ion Source | Electron Ionization (EI).[1] | Standard ionization technique that produces repeatable and characteristic fragmentation patterns. |
| Ionization Energy | 70 eV.[1][7] | The industry standard for EI-MS, which allows for comparison with established mass spectral libraries like NIST and Wiley.[1] |
| Ion Source Temperature | 230 °C.[1] | Prevents condensation of analytes in the source. |
| Mass Scan Range | 35 - 500 amu. | Covers the molecular weight of this compound (202.34 g/mol ) and other typical essential oil components.[2][9] |
| Interface Temperature | 250 °C. | Prevents cold spots and analyte condensation between the GC and MS. |
2.3. Data Analysis and Compound Identification
-
Peak Integration: Integrate the peaks in the total ion chromatogram (TIC) to determine their retention times and relative areas.
-
Mass Spectrum Analysis: For the peak corresponding to the retention time of Calamenene, examine its mass spectrum. The fragmentation pattern should be compared to a reference spectrum from a database (e.g., NIST, Wiley).[1]
-
Retention Index (RI) Confirmation: For unambiguous identification, calculate the Kovats Retention Index (RI) for the peak of interest.[10] This requires analyzing a series of n-alkanes under the identical chromatographic conditions.[7][10] Compare the calculated RI value with literature values for this compound on a similar column. For example, the RI for (E)-Calamenene on an HP-5 MS column has been reported as 1516.[2]
-
Quantification: The relative percentage of this compound can be estimated using the peak area normalization method. For absolute quantification, a calibration curve must be generated using a certified reference standard of this compound.
Data Presentation
The concentration of Calamenene can vary significantly between different essential oils. The table below summarizes reported concentrations from scientific literature.
| Essential Oil Source | Plant Species | Calamenene Content (%) | Isomer Reported |
| Geranium Oil[11] | Pelargonium graveolens | 13.2 | trans-Calamenene |
| Homalomena occulta[1] | Homalomena occulta | Not specified | Calamenene |
| Piper nigrum L.[4] | Piper nigrum L. | Not specified | - |
| Piper longum L.[4] | Piper longum L. | Not specified | - |
(Note: This table is for illustrative purposes. Researchers should consult specific literature for the expected concentration in their sample of interest.)
Visualization
Workflow for GC-MS Analysis of this compound
The following diagram illustrates the logical workflow for the analysis of this compound in an essential oil sample.
Caption: Experimental workflow for the GC-MS analysis of essential oils.
Chemical Class of this compound
The diagram below shows the classification of this compound as a sesquiterpenoid.
Caption: Classification of this compound within the terpenoid family.
References
- 1. vipsen.vn [vipsen.vn]
- 2. (E)-Calamenene [webbook.nist.gov]
- 3. scitepress.org [scitepress.org]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. Essential Oils sample prep - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
Enantioselective Synthesis of (+)-Calamenene and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the naturally occurring sesquiterpene (+)-Calamenene and its analogues. The methodologies presented herein are based on established synthetic routes, offering a guide for the preparation of these compounds for further research and development.
Introduction
Calamenene is a bicyclic sesquiterpene characterized by a 1,2,3,4-tetrahydronaphthalene skeleton with an isopropyl group and two methyl groups. The stereochemistry of these substituents gives rise to several diastereomers, with the (+)- and (-)-enantiomers of calamenene exhibiting different biological activities. Enantioselective synthesis is therefore crucial for the preparation of stereochemically pure calamenenes to enable the accurate evaluation of their biological properties. The protocols detailed below focus on a robust strategy for obtaining the desired (+)-enantiomer, starting from a readily available chiral precursor.
Data Presentation
The following table summarizes quantitative data for the key steps in the enantioselective synthesis of this compound and a representative analogue.
| Compound | Reaction Step | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| This compound | Asymmetric Isomerization of Geraniol | [Rh(CO)2(acac)]/(+)-BINAP | Acetone | 25 | 18 | 91 | >95 |
| Friedel-Crafts Cyclization | BF3·OEt2 | CH2Cl2 | 0 to rt | 1 | 88 | >95 | |
| 7-desmethyl-2-methoxycalamenene | Heck Reaction | Pd2(dba)3·CHCl3, (R)-BINAP | Toluene | 100 | 24 | 91 | 92 |
Experimental Protocols
I. Enantioselective Synthesis of this compound
This protocol outlines a two-step synthesis of this compound starting from geraniol, proceeding through the key intermediate (R)-(+)-citronellal.
Step 1: Asymmetric Isomerization of Geraniol to (R)-(+)-Citronellal [1]
This procedure yields (R)-(+)-citronellal of high optical purity.[1]
-
Materials:
-
Dicarbonylacetylacetonatorhodium(I) [Rh(CO)2(acac)]
-
(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(+)-BINAP]
-
Geraniol
-
Dry, degassed acetone
-
Argon atmosphere
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(CO)2(acac)] and (+)-BINAP in dry, degassed acetone.
-
Stir the resulting dark-red solution at ambient temperature for 18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add dry ether to the residue and stir for another 18 hours.
-
Filter the resulting orange solid under argon and wash with ether.
-
The catalyst is now ready for the isomerization.
-
To the prepared catalyst, add a solution of geraniol in acetone.
-
Stir the reaction mixture at room temperature for 25 minutes.
-
Quench the reaction by washing with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford (+)-citronellal as a colorless liquid.
-
Step 2: Friedel-Crafts Cyclization of (R)-(+)-Citronellal to this compound
This step involves the intramolecular cyclization of the aldehyde to form the bicyclic core of calamenene.[2]
-
Materials:
-
(R)-(+)-Citronellal
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dry dichloromethane (CH2Cl2)
-
Argon atmosphere
-
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-(+)-citronellal in dry CH2Cl2 and cool the solution to 0 °C.
-
Slowly add BF3·OEt2 to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexane) to yield this compound.
-
II. Synthesis of a Calamenene Analogue: 7-desmethyl-2-methoxycalamenene
This protocol describes the synthesis of a calamenene analogue via an enantioselective intramolecular Heck reaction.
-
Materials:
-
A suitable aryl triflate precursor (synthesized in multiple steps)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd2(dba)3·CHCl3]
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]
-
Silver phosphate (Ag3PO4)
-
Toluene
-
Argon atmosphere
-
-
Procedure:
-
In a sealed tube under an argon atmosphere, combine the aryl triflate precursor, Pd2(dba)3·CHCl3, (R)-BINAP, and Ag3PO4 in toluene.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the cyclized product.
-
Further transformations (hydroxylation, tosylation, and methylation) are required to obtain the final 7-desmethyl-2-methoxycalamenene.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the enantioselective synthesis of this compound.
Caption: Synthetic workflow for this compound.
Note on Signaling Pathways: As of the current literature review, specific signaling pathways or molecular targets for this compound and its analogues have not been extensively elucidated. Further biological studies are required to determine their precise mechanisms of action. Therefore, a signaling pathway diagram is not included. The provided visualization details the synthetic route, which is well-established.
References
Application Notes and Protocols for (+)-Calamenene and Its Derivatives in Cancer Research
Topic: Cytotoxicity and Antiproliferative Effects of (+)-Calamenene on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cytotoxicity and antiproliferative effects of this compound on cancer cells is limited in publicly available literature. This document leverages data from a closely related calamenene derivative, Dryofraterpene A ((7S, 10S)-2, 3-dihydroxy-calamenene-15-carboxylic acid methyl ester) , to provide representative application notes and protocols. Dryofraterpene A has been shown to significantly inhibit the proliferation of various human cancer cell lines.[1][2]
Introduction
Calamenenes are a class of bicyclic sesquiterpenoids found in various plants. While research on the specific anticancer properties of this compound is emerging, studies on its derivatives have shown promising antiproliferative activities. This document provides an overview of the cytotoxic effects of the calamenene derivative, Dryofraterpene A, against a panel of human cancer cell lines and detailed protocols for assessing its efficacy.
Data Presentation
The antiproliferative activity of Dryofraterpene A was evaluated against five human cancer cell lines. The compound was found to significantly inhibit cancer cell proliferation at a concentration of 10 μM without inducing obvious necrosis, suggesting a potential mechanism involving apoptosis or cell cycle arrest.[1][2]
Table 1: Antiproliferative Activity of Dryofraterpene A against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Concentration | Observed Effect |
| Dryofraterpene A | A549 | Lung Cancer | 10 μM | Significant proliferation inhibition |
| MCF7 | Breast Cancer | 10 μM | Significant proliferation inhibition | |
| HepG2 | Liver Cancer | 10 μM | Significant proliferation inhibition | |
| HeLa | Cervical Cancer | 10 μM | Significant proliferation inhibition | |
| PC-3 | Prostate Cancer | 10 μM | Significant proliferation inhibition |
Data summarized from "A New Human Cancer Cell Proliferation Inhibition Sesquiterpene, Dryofraterpene A, from Medicinal Plant Dryopteris fragrans (L.) Schott". Further studies are required to determine the specific IC50 values.
Mandatory Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of calamenene derivatives.
Postulated Signaling Pathway for Calamenene-Induced Apoptosis
Caption: Potential apoptotic pathways activated by calamenene derivatives.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a calamenene derivative on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF7, HepG2, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound derivative (e.g., Dryofraterpene A) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the calamenene derivative in complete medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a calamenene derivative.
Materials:
-
Cancer cells
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the calamenene derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of a calamenene derivative on cell cycle distribution.
Materials:
-
Cancer cells
-
6-well plates
-
This compound derivative
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application of (+)-Calamenene as a Chiral Building Block in Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Calamenene, a naturally occurring bicyclic sesquiterpene, represents a valuable and readily available chiral building block for organic synthesis. Its rigid bicyclic framework and defined stereochemistry make it an attractive starting material for the enantioselective synthesis of complex molecules, including other natural products and pharmacologically active compounds. The inherent chirality of the calamenene skeleton can be effectively transferred to new stereogenic centers, offering a strategic advantage in asymmetric synthesis. This document provides an overview of the application of this compound as a chiral precursor, including detailed experimental protocols for its synthesis and derivatization.
Synthesis of the Calamenene Skeleton
While this compound is naturally available, its synthesis from other chiral pool materials provides a reliable route to its derivatives and enantiomers. A common strategy involves the use of readily available monoterpenes, such as l-menthone, to construct the characteristic cadinane framework.
Total Synthesis of (-)-(7S,10R)-Calamenene from l-Menthone
A notable synthetic route to the enantiomer of naturally occurring this compound, (-)-(7S,10R)-calamenene, has been developed, demonstrating a practical approach to the calamenene core. This synthesis utilizes a ring-closing metathesis (RCM) reaction as a key step.
Experimental Protocol: Synthesis of (-)-(7S,10R)-Calamenene
-
Step 1: Allylation and Grignard Reaction of l-Menthone. l-Menthone is first allylated, followed by a Grignard reaction with methallylmagnesium chloride to yield a diene alcohol intermediate.
-
Step 2: Ring-Closing Metathesis. The diene alcohol is treated with Grubbs' catalyst to effect a ring-closing metathesis, forming the bicyclic alkene.
-
Step 3: Dehydration. The resulting alcohol is dehydrated using phosphorus oxychloride (POCl₃) in pyridine to yield (-)-calamenene.[1]
| Step | Reagents and Conditions | Product | Yield |
| 1 | a) LDA, Allyl bromide; b) Methallylmagnesium chloride | Diene alcohol | Not Reported |
| 2 | Grubbs' catalyst (5 mol%), CH₂Cl₂ | Bicyclic alcohol | 96% |
| 3 | POCl₃, Pyridine | (-)-Calamenene | 13% |
Caption: Asymmetric Heck reaction in norsesquiterpene synthesis.
Derivatization of the Calamenene Skeleton
The chemical modification of the calamenene structure allows for the introduction of new functional groups, which can be used to further elaborate the molecule or to modulate its biological activity.
Synthesis of (±)-cis-5-Hydroxycalamenene
The synthesis of hydroxylated calamenene derivatives demonstrates the feasibility of functionalizing the aromatic ring. This approach provides access to a wider range of calamenene-based compounds for various applications.
Experimental Protocol: Synthesis of (±)-cis-5-Hydroxycalamenene
This multi-step synthesis starts from 5-methoxy-α-tetralone and involves the construction of the calamenene skeleton followed by functional group manipulations on the aromatic ring.
-
Key Steps:
-
Grignard reaction of a tetralone intermediate with isopropylmagnesium chloride.
-
Dehydration and aromatization to form a substituted naphthalene.
-
Demethylation of the methoxy group to a hydroxyl group.
-
Formylation of the aromatic ring.
-
Hydrogenation of the formyl group and partial reduction of the aromatic ring to yield (±)-cis-5-hydroxycalamenene.
-
Diagram: Logical Flow for Hydroxycalamenene Synthesis
Caption: Synthetic strategy for (±)-cis-5-Hydroxycalamenene.
Conclusion
This compound and its synthetic analogues are valuable chiral building blocks in organic synthesis. The methodologies outlined here for the construction and functionalization of the calamenene skeleton provide a foundation for the development of new synthetic routes to complex chiral molecules. The ability to leverage the inherent stereochemistry of this natural product offers significant potential for applications in drug discovery and development, where enantiomeric purity is paramount. Further exploration of the reactivity of the calamenene core is expected to unveil new opportunities for its use in asymmetric synthesis and catalysis.
References
Application Notes and Protocols: Investigating the Mechanism of Action of (+)-Calamenene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known biological activities of (+)-Calamenene and propose putative mechanisms of action for its anti-inflammatory and antioxidant effects. Detailed protocols for key experiments to investigate these activities are also included.
Introduction
This compound is a bicyclic sesquiterpene found in various aromatic plants. It has garnered scientific interest due to its reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Understanding the molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. This document outlines proposed signaling pathways and provides detailed experimental protocols to facilitate further research into the mechanism of action of this compound.
Biological Activities and Proposed Mechanisms of Action
This compound has demonstrated a range of biological effects. The primary mechanisms of action are believed to involve the modulation of key signaling pathways related to inflammation and oxidative stress.
Antimicrobial Activity
The antimicrobial properties of this compound are attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to cell death. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, essential oils containing calamenene derivatives have shown significant antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Sesquiterpenes, the class of compounds to which this compound belongs, have been shown to suppress NF-κB activation.[3][4][5] By inhibiting this pathway, this compound can potentially reduce the production of inflammatory mediators.
Antioxidant Activity
The antioxidant activity of this compound is proposed to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes. Several sesquiterpenes have been identified as activators of the Nrf2 pathway.[2][6][8]
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes representative data for related compounds and assays that can be used to quantify the activity of this compound.
| Biological Activity | Assay | Test Substance | Result |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Geranium oil (containing trans-Calamenene) | 0.4 µg/mL against S. aureus[9] |
| Antioxidant | DPPH Radical Scavenging | Essential oil of Juniperus thurifera | IC50 = 197.07 ± 0.09 µg/mL[10] |
| ABTS Radical Scavenging | Macaranga hypoleuca ethyl acetate fraction | IC50 = 2.10 µg/mL[11] | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Cannabichromene (CBC) | ~50% inhibition at 20 µM in RAW 264.7 cells[12] |
| Protein Denaturation Inhibition | Cassia auriculata leaf extract | 61.0% inhibition[13] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the biological activities of this compound are provided below.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound on mammalian cells and to establish a non-toxic concentration range for subsequent in vitro assays.
Materials:
-
This compound
-
Mammalian cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
Purpose: To assess the potential of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) fraction V (5% w/v aqueous solution)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Tris-HCl buffer (1M, pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare different concentrations of this compound (e.g., 100-1000 µg/mL) in a suitable solvent.
-
The reaction mixture will consist of 2 mL of the this compound solution, 2.8 mL of PBS, and 0.2 mL of BSA solution.
-
A control group will be prepared with 2 mL of the vehicle instead of the this compound solution.
-
Incubate the samples at 37°C for 20 minutes.
-
Heat the samples at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the samples at 660 nm.
-
Diclofenac sodium is used as a reference drug.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100
Antioxidant Activity Assay: DPPH Radical Scavenging
Purpose: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control well will contain methanol and DPPH solution. A blank well will contain methanol only.
-
Ascorbic acid is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Visualizations
Proposed Anti-inflammatory Mechanism of this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Proposed Antioxidant Mechanism of this compound
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Activation of antioxidant response element in mouse primary cortical cultures with sesquiterpene lactones isolated from Tanacetum parthenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural and Semi-Synthetic Pseudoguaianolides as Inhibitors of NF-κB [scirp.org]
- 6. Frontiers | Sesquiterpene Lactams and Lactones With Antioxidant Potentials From Atractylodes macrocephala Discovered by Molecular Networking Strategy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Activation of antioxidant response element in mouse primary cortical cultures with sesquiterpene lactones isolated from Tanacetum parthenium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Melaleuca alternifolia and Pelargonium graveolens Oils Against Staphylococcus aureus and Staphylococcus epidermidis: An In Vitro Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+)-Calamenene in Pharmaceutical Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Calamenene is a naturally occurring bicyclic sesquiterpenoid hydrocarbon with the molecular formula C₁₅H₂₂. It is found in various plants, including those from the Calamintha and Croton genera. As a constituent of many essential oils, it has contributed to the observed biological activities of these extracts, including antimicrobial and anti-inflammatory effects. Its unique chemical structure, featuring a tetrahydronaphthalene skeleton, makes it an interesting scaffold for the development of new pharmaceutical agents. This document provides an overview of its potential applications and detailed protocols for its investigation.
Biological Activities and Rationale for Development
This compound is being investigated for its therapeutic potential due to its reported biological activities. These properties provide a strong rationale for its further development as a pharmaceutical agent.
2.1 Antimicrobial Activity Calamenene has demonstrated notable antimicrobial properties. Its mechanism is believed to involve the disruption of bacterial cell membrane integrity, which ultimately leads to cell death[1]. This activity suggests its potential as a lead compound for developing new antibiotics, particularly in an era of growing antimicrobial resistance.
2.2 Anti-inflammatory Activity Like many sesquiterpenoids, calamenene is reported to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory mediators, such as cytokines and enzymes[1]. The broad anti-inflammatory action of sesquiterpenoids is often attributed to their ability to modulate key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs)[1].
2.3 Antioxidant Activity The compound has also been noted for its ability to scavenge free radicals, which protects cells from oxidative damage[1]. This antioxidant activity can be beneficial in disease states where oxidative stress is a contributing factor.
Data on Biological Activity
Quantitative data on the biological activity of pure this compound is limited in publicly available literature, representing a significant area for future research. The following tables summarize available data for essential oils containing calamenene and provide a template for organizing new experimental data.
Table 1: Antimicrobial Activity of an Essential Oil Containing Calamenene Note: The following data is for Geranium essential oil, which contains trans-Calamenene as one of its constituents. This highlights the potential of calamenene-containing extracts and underscores the need for testing the pure compound.
| Essential Oil / Compound | Microorganism | Assay Method | MIC Value (μg/mL) | Source |
| Geranium Oil (contains 13.2% trans-Calamenene) | Staphylococcus aureus | Microdilution | 0.4 | [2] |
Table 2: Template for Quantifying Anti-inflammatory Activity of this compound This table is intended as a template for researchers to populate with data generated from the protocols outlined in Section 5.2.
| Assay | Cell Line | Stimulant | Metric | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO Inhibition | To be determined | e.g., Dexamethasone |
| Cytokine Release (e.g., TNF-α) | RAW 264.7 | LPS | TNF-α Inhibition | To be determined | e.g., Dexamethasone |
| Cytokine Release (e.g., IL-6) | RAW 264.7 | LPS | IL-6 Inhibition | To be determined | e.g., Dexamethasone |
Proposed Mechanism of Action: Anti-inflammatory Pathway
Based on studies of related sesquiterpenoids, the anti-inflammatory effects of this compound are likely mediated through the inhibition of key pro-inflammatory signaling cascades. Sesquiterpenoids are known to suppress the activation of NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response[1][3]. Activation of these pathways by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6[1]. This compound is hypothesized to interfere with this process, potentially by inhibiting the phosphorylation of key signaling proteins like IKK-β (in the NF-κB pathway) or p38/JNK (in the MAPK pathway), thereby reducing the expression of inflammatory genes[4][5].
Experimental Protocols
The following protocols provide standardized methods for evaluating the antimicrobial and anti-inflammatory potential of this compound.
5.1 Protocol for Determining Minimum Inhibitory Concentration (MIC) This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for testing the antimicrobial susceptibility of microorganisms[6].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gatifloxacin)[6]
-
Resazurin or p-iodonitrotetrazolium violet (INT) solution (optional, for viability visualization)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the desired bacterial strain overnight at 37°C. Adjust the bacterial suspension in sterile MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 51.2 mg/mL). Perform a two-fold serial dilution of the stock solution in the 96-well plate using MHB to achieve final test concentrations (e.g., ranging from 512 µg/mL down to 1 µg/mL). The final volume in each well should be 100 µL before adding the inoculum.
-
Note: Due to the lipophilic nature of sesquiterpenoids, a surfactant like Tween 80 (final concentration 0.5% v/v) may be added to the broth to ensure a stable emulsion[7].
-
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Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.
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Controls:
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Positive Control: Wells containing MHB, bacterial inoculum, and a standard antibiotic.
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Negative Control (Sterility): Wells containing only MHB.
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Growth Control: Wells containing MHB and bacterial inoculum.
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Solvent Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used.
-
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Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm with a plate reader[6]. A viability indicator like resazurin can also be added; a lack of color change indicates inhibition.
5.2 Protocol for In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Assay) This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Materials:
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RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
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Lipopolysaccharide (LPS) from E. coli
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Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
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Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
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MTT reagent for cytotoxicity assay
Procedure:
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Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
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Cytotoxicity Assay (Preliminary Step): Before testing for anti-inflammatory activity, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay or similar viability test. This ensures that any observed reduction in NO is not due to cell death.
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Compound Treatment: After 24 hours of incubation, remove the medium. Add 100 µL of fresh medium containing various non-toxic concentrations of this compound (pre-dissolved in DMSO and diluted in medium; final DMSO <0.1%).
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Inflammatory Stimulation: After a 1-hour pre-treatment with the compound, add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL.
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Control Groups: Include wells with cells only (negative control) and cells treated with LPS only (positive control).
-
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
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Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value (the concentration of this compound required to inhibit NO production by 50%).
Sourcing and Synthesis Overview
Obtaining this compound for research can be achieved through two primary routes: extraction from natural sources or chemical synthesis.
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Natural Extraction: Industrially, calamenene is often isolated from the essential oils of plants like Croton cajucara through hydrodistillation, followed by purification steps to isolate the specific compound[1].
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Chemical Synthesis: Total synthesis provides a reliable source of pure material. A common route starts from l-menthone and utilizes a ring-closing metathesis reaction with a Grubbs' catalyst as a key step[1][4].
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of novel antimicrobial and anti-inflammatory drugs. Its reported biological activities warrant further, more detailed investigation. A critical next step for the research community is to perform systematic screening of the pure compound to establish definitive MIC and IC₅₀ values against a wide range of microbial pathogens and in various models of inflammation. Elucidating its precise molecular targets within the NF-κB and MAPK pathways will be crucial for mechanism-based drug design and optimization. The protocols provided herein offer a standardized framework for researchers to generate this essential data and advance the development of this compound-based therapeutic agents.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution Assay of the Two Essential Oils [bio-protocol.org]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Calamenene Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of (+)-Calamenene from its natural sources. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a sesquiterpene found in the essential oils of various plants. Notable sources include Croton cajucara (red "sacaca"), where its derivative 7-hydroxycalamenene can be a major component, and various Cupressus species. For instance, the essential oil of Pelargonium graveolens (geranium) has been found to contain trans-Calamenene.
Q2: Which extraction method is most commonly used for obtaining this compound?
A2: Hydrodistillation is a widely employed method for extracting essential oils rich in sesquiterpenes like this compound from plant materials.[1] This technique involves co-distilling the plant material with water, where the steam carries the volatile compounds, which are then condensed and separated.
Q3: What are the key parameters to optimize for maximizing this compound yield during hydrodistillation?
A3: The primary parameters to optimize include extraction time, the ratio of plant material to water, and the preparation of the plant material (e.g., drying period). For example, a study on Cupressus torulosa essential oil found that an extraction time of over 5 hours and a material-to-liquid ratio of approximately 1:16 resulted in the highest yield.[2][3]
Q4: How can I purify this compound from the crude essential oil extract?
A4: Column chromatography is a standard and effective method for purifying specific compounds like this compound from a complex essential oil mixture. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (a solvent or solvent mixture).
Q5: What analytical techniques are used to identify and quantify this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for identifying and quantifying volatile compounds like this compound in essential oil extracts.[2][3][4][5] This technique separates the components of the oil in a gas chromatograph and then provides mass spectra for each component, allowing for their precise identification and quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Essential Oil Yield | 1. Inefficient extraction.2. Improper plant material preparation.3. Suboptimal extraction parameters. | 1. Ensure the plant material is appropriately sized (e.g., powdered or finely chopped) to maximize surface area.2. Optimize the hydrodistillation time; studies on similar plants suggest that yields can increase with time up to a certain point (e.g., 5 hours for Cupressus torulosa).[2][3]3. Adjust the plant material-to-water ratio; a higher water ratio may improve extraction efficiency.[2][3]4. Consider the optimal drying period for the plant material, as this can significantly impact yield.[2][3] |
| Low Concentration of this compound in the Essential Oil | 1. Natural variation in the plant material (chemotype).2. Degradation of the compound during extraction.3. Co-extraction of other compounds in higher abundance. | 1. Source plant material from a reliable supplier with known chemotype, if possible. Research has shown significant variation in the chemical composition of essential oils from the same species.[1]2. Avoid excessive temperatures during extraction to prevent thermal degradation of sesquiterpenes.3. Optimize the extraction time, as the relative proportions of different compounds can change with prolonged distillation. |
| Poor Separation During Column Chromatography | 1. Inappropriate solvent system (mobile phase).2. Incorrect stationary phase.3. Overloading the column. | 1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separating this compound.2. Use a stationary phase appropriate for sesquiterpenes, such as silica gel.3. Ensure the amount of crude extract loaded onto the column does not exceed its separation capacity. |
| Co-elution of Impurities with this compound | 1. Similar polarity of impurities and this compound.2. Inefficient fractionation. | 1. Employ a gradient elution during column chromatography, gradually changing the polarity of the mobile phase to improve separation.2. Collect smaller fractions during chromatography and analyze them by TLC or GC-MS to identify the purest fractions containing this compound. |
Data Presentation
Table 1: Essential Oil Yield from Natural Sources Containing Calamenene or its Derivatives
| Plant Source | Extraction Method | Average Essential Oil Yield (% w/w, dry basis) | Key Calamenene-related Compound & Concentration |
| Croton cajucara (red morphotype leaves) | Hydrodistillation | 0.65% | 7-hydroxycalamenene (28.4% - 37.5%) |
| Cupressus torulosa (needles) | Hydrodistillation (Optimized) | 1.121% (predicted) | Not specified for Calamenene |
| Pelargonium graveolens (geranium) | Not specified | Not specified | trans-Calamenene (13.2%)[6] |
Experimental Protocols
Protocol 1: Hydrodistillation for Extraction of this compound-Rich Essential Oil
This protocol is a general guideline and should be optimized for the specific plant material being used.
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Plant Material Preparation:
-
Hydrodistillation Setup:
-
Extraction Process:
-
Post-Extraction:
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Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until further analysis and purification.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed.
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Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
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Dissolve a known amount of the crude essential oil in a minimal volume of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
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Begin elution with a non-polar solvent (e.g., 100% hexane).
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Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (gradient elution).
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Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
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Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
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Pool the pure fractions containing the target compound.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oilsfrom Croton cajucara Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. View of Optimization of extraction conditions for Cupressus torulosa essential oil using response surface methodology and chemical characterization by GC-MS [or.niscpr.res.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Melaleuca alternifolia and Pelargonium graveolens Oils Against Staphylococcus aureus and Staphylococcus epidermidis: An In Vitro Study [mdpi.com]
Overcoming low yield in the total synthesis of (+)-Calamenene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the total synthesis of (+)-Calamenene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, categorized by key reaction steps.
Friedel-Crafts Acylation/Alkylation
Question: We are experiencing a low yield in the initial Friedel-Crafts reaction to form the aromatic core. What are the common causes and solutions?
Answer: Low yields in Friedel-Crafts reactions are frequently attributed to several factors. Catalyst deactivation, substrate or product instability under acidic conditions, and side reactions are primary concerns.
Troubleshooting Steps:
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Catalyst Choice and Handling: Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Moisture will deactivate the catalyst. Consider using a milder Lewis acid or a solid acid catalyst to minimize side reactions.
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Solvent Purity: Use a dry, inert solvent. Protic impurities can quench the catalyst and react with the acylating/alkylating agent.
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Temperature Control: These reactions are often exothermic. Running the reaction at a lower temperature can help to suppress side reactions such as polyalkylation or rearrangement of the alkyl group.
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Order of Addition: Adding the substrate to a pre-formed complex of the Lewis acid and the acylating/alkylating agent can sometimes improve yields by minimizing substrate degradation.
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Catalyst | 1.1 - 2.0 equiv. AlCl₃ | 1.05 equiv. FeCl₃ or solid acid catalyst |
| Solvent | Dichloromethane (DCM) | Nitrobenzene or Carbon Disulfide (use with caution) |
| Temperature | 0 °C to room temperature | -20 °C to 0 °C |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion to avoid product degradation |
Robinson Annulation
Question: Our Robinson annulation step to form the bicyclic core is resulting in a mixture of products and a low yield of the desired enone. How can we optimize this?
Answer: The Robinson annulation is a powerful ring-forming reaction, but it can be prone to low yields due to the polymerization of methyl vinyl ketone (MVK) and competing side reactions.
Troubleshooting Steps:
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MVK Stability: MVK is prone to polymerization, especially in the presence of a base. Use freshly distilled MVK or a precursor that generates MVK in situ.
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Base Selection: The choice of base is critical. A weaker base (e.g., pyrrolidine/triethylamine) for the initial Michael addition can prevent polymerization. A stronger base (e.g., NaOMe, KOtBu) is then typically used for the subsequent intramolecular aldol condensation.
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Reaction Conditions: Strict control of temperature and reaction time is crucial. The Michael addition is often performed at a lower temperature, followed by heating to facilitate the aldol condensation and dehydration.
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Stepwise vs. One-Pot: Consider performing the Michael addition and the aldol condensation in a stepwise manner. Isolating the Michael adduct before proceeding to the cyclization can sometimes provide better overall yields.
| Parameter | Common Issue | Recommended Solution |
| Reagent | MVK polymerization | Use freshly distilled MVK or an MVK precursor. |
| Base | Strong base causing side reactions | Use a milder base for Michael addition (e.g., Et₃N). |
| Temperature | Inconsistent temperature control | Maintain low temperature for Michael addition, then heat for cyclization. |
| Procedure | Low yield in one-pot reaction | Attempt a stepwise procedure with isolation of the Michael adduct. |
Grignard Reaction for Tertiary Alcohol Formation
Question: The Grignard reaction to install the isopropyl group is giving us a low yield of the desired tertiary alcohol. What are the likely problems?
Answer: Low yields in Grignard reactions are often due to the presence of acidic protons, improper formation of the Grignard reagent, or steric hindrance.
Troubleshooting Steps:
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Anhydrous Conditions: Grignard reagents are highly reactive towards water and other protic sources. Ensure all glassware is oven-dried and solvents are rigorously dried.
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Grignard Reagent Formation: Ensure the magnesium turnings are activated. Crushing them gently under an inert atmosphere before adding the alkyl halide can be beneficial. A small crystal of iodine can also be used as an initiator.
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Substrate Purity: The ketone starting material must be free of acidic impurities.
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Steric Hindrance: If the ketone is sterically hindered, the reaction may be sluggish. Using a more reactive Grignard reagent (e.g., organolithium) or a Lewis acid additive (e.g., CeCl₃) can sometimes improve yields.
| Parameter | Standard Reagent/Condition | Alternative for Improved Yield |
| Reagent | Isopropylmagnesium bromide | Isopropyllithium |
| Additive | None | Cerium(III) chloride (Luche reduction conditions) |
| Solvent | Diethyl ether or THF | Anhydrous, freshly distilled THF |
| Temperature | 0 °C to room temperature | -78 °C to 0 °C for addition |
Dehydration of Tertiary Alcohol
Question: We are struggling with the dehydration of the tertiary alcohol to form the final alkene. The yield is low and we observe multiple products. What can we do?
Answer: Dehydration of tertiary alcohols can lead to a mixture of regioisomers and is sometimes accompanied by rearrangements. The choice of dehydrating agent and reaction conditions is critical to favor the desired product.
Troubleshooting Steps:
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Dehydrating Agent: Strong acids like sulfuric acid or phosphoric acid can lead to charring and side products. Milder reagents such as Martin's sulfurane, Burgess reagent, or phosphorus oxychloride in pyridine often provide better selectivity and yields.
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Temperature Control: High temperatures can promote undesired rearrangements. It is often best to start at a low temperature and slowly warm the reaction until the starting material is consumed (as monitored by TLC).
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Elimination of Side Products: The formation of exocyclic vs. endocyclic double bonds can be an issue. The choice of reagent can influence this selectivity. For example, phosphorus oxychloride in pyridine often favors the Zaitsev product (the more substituted alkene).
| Dehydrating Agent | Typical Conditions | Common Issues |
| H₂SO₄ / H₃PO₄ | High temperature | Charring, low yield, rearrangements |
| POCl₃ / Pyridine | 0 °C to reflux | Can be slow, pyridine can be difficult to remove |
| Martin's Sulfurane | Room temperature | Reagent is moisture sensitive |
| Burgess Reagent | Mild heating | Reagent can be expensive |
Experimental Protocols
Detailed methodologies for key experimental steps will be provided here based on established literature syntheses. As a specific, high-yielding published synthesis of this compound with full experimental details was not identified in the search, a generalized protocol for a key transformation is provided as an example.
Generalized Protocol for Dehydration of a Tertiary Alcohol using POCl₃/Pyridine
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Preparation: The tertiary alcohol (1.0 eq) is dissolved in anhydrous pyridine (10-20 volumes) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cooling: The solution is cooled to 0 °C in an ice-water bath.
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Reagent Addition: Phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq) is added dropwise to the stirred solution. The addition rate should be controlled to maintain the temperature below 5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, the mixture is carefully poured onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.
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Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Washing: The combined organic layers are washed successively with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low-yield reactions.
Signaling Pathway for a Generic Lewis Acid Catalyzed Reaction
Caption: A simplified diagram of a Lewis acid-catalyzed reaction pathway.
Technical Support Center: Chiral HPLC Resolution of (+)-Calamenene Enantiomers
Welcome to the technical support center for the chiral HPLC resolution of (+)-Calamenene enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your separation experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and example experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating Calamenene enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are generally the most effective for separating terpene enantiomers like Calamenene. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) coatings are a good starting point for method development.
Q2: What are the recommended starting mobile phase conditions for Calamenene enantiomer separation?
A2: For normal-phase chromatography on a polysaccharide-based CSP, a mobile phase consisting of a low percentage of an alcohol (e.g., isopropanol or ethanol) in an alkane (e.g., n-hexane or heptane) is a common starting point. A typical initial condition could be 98:2 (v/v) n-hexane:isopropanol.
Q3: My Calamenene enantiomers are co-eluting. What is the first parameter I should adjust?
A3: The first and most impactful parameter to adjust is the mobile phase composition. Decreasing the percentage of the alcohol modifier (e.g., from 2% isopropanol to 1% or 0.5%) will increase retention times and often improve resolution. If this is not effective, trying a different alcohol (e.g., switching from isopropanol to ethanol) can alter selectivity.
Q4: I am observing peak tailing. What are the likely causes and solutions?
A4: Peak tailing in chiral HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. Ensure your sample concentration is not too high. If the problem persists, the addition of a small amount of a modifier to the mobile phase, such as a basic additive like diethylamine (DEA) for basic analytes or an acidic additive for acidic analytes, can sometimes improve peak shape, although this is less common for neutral terpenes like Calamenene. Also, check for column degradation.
Q5: Can temperature be used to optimize the separation of Calamenene enantiomers?
A5: Yes, temperature can influence chiral separations. Lowering the column temperature can sometimes increase the enantioselectivity of the stationary phase, leading to better resolution. Conversely, increasing the temperature can improve peak efficiency and reduce analysis time, but may decrease resolution. It is a parameter worth exploring once the mobile phase has been optimized.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
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} caption: "Troubleshooting Workflow for Poor Resolution."
Symptoms:
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A single, broad peak is observed where two peaks are expected.
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Two peaks are present but have a resolution factor (Rs) significantly less than 1.5.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Strength | Decrease the percentage of the polar modifier (alcohol) in the mobile phase. For example, if using 2% isopropanol in hexane, try reducing it to 1% or 0.5%. This will increase retention and may improve separation. |
| Incorrect Choice of Alcohol Modifier | The choice of alcohol can affect selectivity. If isopropanol is not providing resolution, try ethanol, or a combination of alcohols. |
| Unsuitable Chiral Stationary Phase (CSP) | If mobile phase optimization does not yield satisfactory results, the chosen CSP may not be suitable for Calamenene. Screen other polysaccharide-based columns with different chiral selectors. |
| Elevated Column Temperature | High temperatures can sometimes reduce enantioselectivity. Try running the separation at a lower temperature (e.g., 15-25 °C). |
Issue 2: Peak Splitting or Tailing
dot graph TD{ rankdir="LR"; node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#EA4335", arrowhead=vee];
} caption: "Troubleshooting Workflow for Peak Shape Issues."
Symptoms:
-
Peaks exhibit a "shoulder" or are split into two.
-
Peaks have an asymmetrical shape with a pronounced tail.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | The injected sample mass is too high for the column's capacity. Reduce the sample concentration and/or the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself. |
| Column Contamination or Damage | The column inlet frit may be partially blocked, or the stationary phase may be contaminated or degraded. Try flushing the column with a strong solvent (compatible with the CSP). If the problem persists, the column may need to be replaced. A guard column is recommended to protect the analytical column. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and distortion. Ensure that all connections are made with appropriate low-dead-volume tubing and fittings. |
Experimental Protocols
The following is a suggested starting protocol for the chiral separation of this compound enantiomers based on methods used for structurally similar sesquiterpenes. Optimization will likely be necessary.
Recommended Chiral Stationary Phase:
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, Lux Amylose-1, or equivalent)
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
Table 1: Suggested HPLC Method Parameters
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) | Adjust the ratio to optimize resolution. Lowering the isopropanol percentage will increase retention and may improve separation. |
| Flow Rate | 1.0 mL/min | Can be adjusted to balance analysis time and resolution. A lower flow rate may improve resolution. |
| Column Temperature | 25 °C (Ambient) | Can be varied between 15-40 °C to assess the effect on selectivity and efficiency. |
| Detection | UV at 210 nm | Calamenene has weak UV absorbance; a low wavelength is necessary. Ensure the mobile phase components do not have high absorbance at this wavelength. |
| Injection Volume | 5-10 µL | Keep the injection volume low to avoid column overload, especially with concentrated samples. |
| Sample Preparation | Dissolve in mobile phase | To avoid solvent mismatch effects, prepare the sample in the initial mobile phase composition. |
dot graph G { rankdir="TB"; node[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge[color="#202124"];
} caption: "General Experimental Workflow for Chiral HPLC of Calamenene."
Stability issues of (+)-Calamenene in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+)-Calamenene in various solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: Based on available data, this compound is soluble in alcohol. For laboratory purposes, ethanol or methanol are suitable choices for creating stock solutions. It exhibits very low solubility in water (approximately 0.1962 mg/L at 25°C), making aqueous solutions impractical for most applications. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for both polar and nonpolar compounds and is miscible with water and cell culture media. However, it is crucial to determine the final concentration of DMSO in your experimental setup, as high concentrations can be cytotoxic.
Q2: What are the typical storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions, especially those in volatile organic solvents, should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed, amber glass vials to protect from light and evaporation. The headspace in the vial should be minimized to reduce oxidation. For volatile analytical standards, it is recommended to cool the vials before transfer to minimize evaporative loss.
Q3: What are the potential degradation pathways for this compound?
A3: As an aromatic sesquiterpenoid, this compound is susceptible to oxidation and reduction reactions. Potential degradation products could include hydroxylated derivatives such as 7-Hydroxycalamenene from oxidation, and Dihydrocalamenene from reduction. The aromatic ring and the isopropyl group are potential sites for chemical modification under stress conditions.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is required. A forced degradation study is the standard approach to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous dilutions | Low aqueous solubility of this compound. | - Increase the proportion of organic co-solvent (e.g., ethanol, DMSO) in the final solution.- Perform a solubility test to determine the maximum achievable concentration in your specific aqueous buffer.- Consider using a different solvent system if high aqueous concentration is required. |
| Loss of compound concentration over time | - Evaporation of a volatile solvent.- Adsorption to container walls.- Degradation of the compound. | - Ensure vials are tightly sealed with appropriate caps (e.g., PTFE-lined).- Use silanized glass vials to minimize adsorption.- Store solutions at or below -20°C and protect from light.- Re-analyze the concentration of your stock solution periodically. |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | - Conduct a forced degradation study to identify potential degradation products.- Optimize the chromatographic method to ensure separation of the parent peak from all degradation peaks.- Review storage and handling procedures to minimize degradation. |
| Inconsistent results in biological assays | - Instability of this compound in the assay medium.- Interaction with assay components. | - Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time).- Prepare fresh dilutions from a stock solution immediately before each experiment.- Include appropriate solvent controls in your assays. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
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Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method (e.g., HPLC-UV or GC-MS).
-
The method should be capable of separating the intact this compound from any degradation products.
4. Data Evaluation:
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Compare the chromatograms of the stressed samples to the control.
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Identify and quantify the degradation products.
-
Calculate the percentage of degradation for each stress condition.
Protocol 2: Stability-Indicating HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water.
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Start with a composition that provides good retention of this compound (e.g., 60% acetonitrile, 40% water).
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Increase the acetonitrile concentration over time to elute more polar degradation products. Flow Rate: 1.0 mL/min Detection: UV at a wavelength where this compound has significant absorbance (e.g., 220 nm). Injection Volume: 10 µL Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability assessment of this compound.
Addressing matrix effects in the quantification of (+)-Calamenene in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (+)-Calamenene in complex samples. It addresses common challenges related to matrix effects and offers detailed experimental protocols and data presentation strategies.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (underestimation of the analyte concentration) or ion enhancement (overestimation).[1][2] For a volatile sesquiterpene like this compound, matrix components can also affect its transfer from the GC inlet to the detector, a phenomenon known as the "matrix-induced chromatographic response enhancement," which can protect the analyte from thermal degradation and lead to higher responses compared to standards prepared in pure solvent.
Q2: What is the most suitable analytical technique for quantifying this compound?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound.[3] GC provides excellent separation of complex mixtures, and MS offers high sensitivity and selectivity for detection and quantification.
Q3: What are the first steps I should take to investigate if my sample matrix is affecting my this compound quantification?
A3: A good first step is to perform a matrix effect study. This typically involves comparing the signal response of this compound in a pure solvent standard to the response of a post-extraction spiked sample (a blank matrix extract to which a known amount of this compound is added). A significant difference in signal intensity indicates the presence of matrix effects.
Q4: What is an internal standard, and why is it crucial for accurate quantification?
A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to all samples, calibration standards, and quality controls.[4] It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Q5: What is the ideal internal standard for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound.[5][6] This is because it has nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, providing the most accurate correction for matrix effects and other variations. However, deuterated this compound is not readily commercially available.
Q6: Since a deuterated internal standard for this compound is unavailable, what are the best alternatives?
A6: When a deuterated internal standard is not available, a structural analog can be used. Key characteristics of a good structural analog IS include:
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Similar chemical structure and functional groups.
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Similar volatility and chromatographic retention time.
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Not naturally present in the samples.
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Commercially available in high purity.
For this compound, other sesquiterpenes that are not expected to be in the sample, such as cedrene or longifolene , could be considered. It is essential to validate the chosen internal standard to ensure it behaves similarly to this compound in the analytical system.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor peak shape (tailing or fronting) for this compound | Active sites in the GC inlet or column; improper column installation; sample overload. | Use a deactivated inlet liner; ensure proper column installation and conditioning; dilute the sample. |
| Inconsistent results and poor reproducibility | Variability in sample preparation; inconsistent injection volume; instrument instability; significant matrix effects. | Use an internal standard; automate sample preparation and injection if possible; perform regular instrument maintenance and calibration; employ matrix-matched calibration or standard addition. |
| Low recovery of this compound | Inefficient extraction from the sample matrix; degradation of the analyte during sample processing or injection. | Optimize the extraction method (e.g., solvent, time, temperature); use a milder extraction technique like Solid-Phase Microextraction (SPME); use analyte protectants in the GC inlet. |
| High background noise or interfering peaks | Contamination from solvents, glassware, or the sample matrix itself. | Use high-purity solvents; thoroughly clean all glassware; perform a sample cleanup step (e.g., Solid-Phase Extraction - SPE) to remove interfering compounds. |
| Suspected ion suppression or enhancement | Co-eluting matrix components affecting ionization in the MS source. | Improve chromatographic separation to resolve this compound from interfering peaks; perform a sample cleanup; use matrix-matched calibration or the standard addition method. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as plasma, serum, or aqueous extracts.
-
Sample Collection: Collect the sample and store it appropriately to prevent degradation of this compound.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a structural analog like cedrene) to a measured volume of the sample.
-
Extraction:
-
Add a water-immiscible organic solvent (e.g., hexane or diethyl ether) to the sample in a 2:1 (v/v) ratio.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation: Carefully transfer the organic layer to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This is a solvent-free technique ideal for volatile compounds like this compound in solid or liquid samples.
-
Sample Preparation: Place a precisely weighed or measured amount of the sample into a headspace vial.
-
Internal Standard Addition: Add the internal standard solution directly to the sample.
-
Equilibration: Seal the vial and place it in a heated agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene - PDMS/DVB coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and insert it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 minutes).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a quantifier and at least two qualifier ions for this compound and the internal standard. A full scan mode can be used for initial identification.
-
Quantitative Data Presentation
Clear and structured presentation of quantitative data is essential for comparison and interpretation.
Table 1: Comparison of Calibration Strategies for this compound Quantification in a Plant Extract Matrix
| Calibration Method | Concentration Range (µg/mL) | R² | Accuracy (%) | Precision (RSD%) |
| Solvent-Based Calibration | 0.1 - 10 | 0.995 | 135 | 12.5 |
| Matrix-Matched Calibration | 0.1 - 10 | 0.999 | 98.7 | 4.2 |
| Standard Addition | 0.5 - 5 | 0.998 | 101.2 | 3.8 |
This table illustrates how different calibration methods can impact the accuracy and precision of results, with matrix-matched and standard addition methods providing more reliable data in the presence of matrix effects.
Table 2: Recovery of this compound from Different Matrices using LLE and SPME
| Sample Matrix | Sample Preparation Method | Recovery (%) | Precision (RSD%) |
| Human Plasma | LLE | 85.2 | 6.8 |
| Human Plasma | HS-SPME | 92.5 | 5.1 |
| Soil | LLE | 78.9 | 8.2 |
| Soil | HS-SPME | 88.1 | 6.5 |
| Herbal Extract | LLE | 90.3 | 4.9 |
| Herbal Extract | HS-SPME | 95.7 | 3.7 |
This table demonstrates the efficiency of different sample preparation techniques for various complex matrices, highlighting the often higher and more consistent recoveries with SPME for volatile compounds.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General sample preparation workflow for this compound analysis.
Caption: Logic for selecting an appropriate calibration method.
References
- 1. researchgate.net [researchgate.net]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. pubcompare.ai [pubcompare.ai]
Refinement of purification protocols for high-purity (+)-Calamenene isolation
Welcome to the technical support center for the refinement of purification protocols for high-purity (+)-Calamenene. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the experimental isolation of this sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for isolating this compound?
A1: this compound is a naturally occurring sesquiterpene found in the essential oils of various plants. A common source for its isolation is the essential oil derived from plants such as Dysoxylum malabaricum. The initial step typically involves the extraction of the essential oil from the plant material, often through methods like steam distillation.
Q2: What is a general overview of the purification workflow for this compound?
A2: A typical workflow starts with the crude essential oil. This complex mixture is first subjected to a preliminary separation technique like flash column chromatography over silica gel to separate fractions based on polarity. Fractions enriched with Calamenene are then further purified, often using High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, to isolate the specific (+)-enantiomer from other stereoisomers.
Q3: Why is chiral chromatography necessary for isolating this compound?
A3: Calamenene exists as different stereoisomers, including enantiomers ((+) and (-)) and diastereomers (cis and trans). These isomers often have very similar physical properties, making their separation by standard chromatographic techniques challenging. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and the isolation of the desired high-purity this compound.
Q4: What analytical techniques are used to assess the purity and identify this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for analyzing the composition of the essential oil and the purified fractions. It helps in identifying Calamenene isomers based on their mass spectra and retention times. Chiral GC or HPLC is used to determine the enantiomeric excess of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is employed for structural confirmation of the final purified compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor separation of Calamenene isomers during silica gel column chromatography.
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Symptom: Fractions collected from the column show a mixture of cis- and trans-Calamenene, or Calamenene co-elutes with other compounds of similar polarity.
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Possible Causes & Solutions:
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Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the isomers.
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Solution: Systematically vary the solvent polarity. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding small percentages of a slightly more polar solvent like ethyl acetate or diethyl ether. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column to find the optimal separation window.
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-
Improper Column Packing: An unevenly packed column can lead to band broadening and poor resolution.
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Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Allow the silica gel to settle completely before loading the sample. A layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition.
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-
Column Overloading: Loading too much sample onto the column can exceed its separation capacity.
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Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower sample-to-adsorbent ratio is recommended.
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-
Issue 2: Failure to separate this compound and (-)-Calamenene using chiral HPLC.
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Symptom: A single peak is observed in the chromatogram, or the resolution between the enantiomer peaks is very poor.
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Possible Causes & Solutions:
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Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be effective for resolving Calamenene enantiomers.
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Solution: Screen different types of chiral columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for terpene separations.
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Suboptimal Mobile Phase: The composition of the mobile phase significantly impacts chiral recognition.
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Solution: Method development for chiral HPLC often involves testing various mobile phases. For normal-phase chiral chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) are common. The type and percentage of the alcohol modifier can dramatically affect the separation. For reversed-phase chiral chromatography, mixtures of water or buffers with acetonitrile or methanol are used.
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Low Temperature: Temperature can influence the interactions between the analyte and the CSP.
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Solution: Running the chiral HPLC at a lower temperature can sometimes enhance the enantioselectivity and improve resolution.
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Issue 3: Low yield of purified this compound.
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Symptom: The final amount of high-purity this compound is significantly lower than expected based on the initial crude extract.
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Possible Causes & Solutions:
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Loss during extraction: Inefficient extraction from the plant material.
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Solution: Optimize the steam distillation or solvent extraction parameters, such as extraction time and temperature, to maximize the yield of the essential oil.
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Loss during chromatographic steps: The compound may be irreversibly adsorbed onto the silica gel or lost across many fractions with low concentrations.
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Solution: Monitor the column chromatography closely using TLC to ensure all fractions containing the target compound are collected. Avoid using highly active silica gel which might lead to compound degradation. After purification, ensure complete evaporation of solvents under reduced pressure and at a low temperature to prevent loss of the volatile product.
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-
Degradation of the compound: this compound may be sensitive to heat, light, or acidic conditions.
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Solution: Handle the compound with care, protecting it from excessive heat and light. Use neutral and high-purity solvents for chromatography.
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-
Quantitative Data Summary
The following table summarizes typical, albeit illustrative, quantitative data that might be obtained during the purification of this compound. Actual values will vary depending on the plant source and the specific experimental conditions.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Steam Distillation | Dried Plant Material (e.g., Dysoxylum malabaricum) | Crude Essential Oil | 1-3 | ~10-20% Calamenene isomers |
| Silica Gel Column Chromatography | Crude Essential Oil | Enriched Calamenene Fraction | 60-80 (from crude oil) | ~70-85% Calamenene isomers |
| Chiral HPLC | Enriched Calamenene Fraction | High-Purity this compound | 30-50 (from enriched fraction) | >98% |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Enrichment of Calamenene Isomers
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Column Preparation:
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Select a glass column of appropriate size based on the amount of crude essential oil to be purified.
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Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
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Allow the silica gel to settle, and then add a thin layer of sand on top.
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Pre-elute the column with the starting mobile phase until the packing is stable.
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-
Sample Loading:
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Dissolve the crude essential oil in a minimal amount of the starting mobile phase.
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Carefully load the sample onto the top of the sand layer using a pipette.
-
Allow the sample to adsorb onto the stationary phase by draining the solvent to the level of the sand.
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-
Elution:
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Begin elution with a non-polar solvent (e.g., 100% n-hexane).
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Gradually increase the solvent polarity by introducing a more polar solvent (e.g., a gradient of 0-10% ethyl acetate in n-hexane).
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Collect fractions of a consistent volume.
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-
Fraction Analysis:
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Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing Calamenene isomers.
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Combine the fractions that are rich in the target compounds.
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Evaporate the solvent under reduced pressure to obtain the enriched Calamenene fraction.
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Protocol 2: Chiral HPLC for Isolation of this compound
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System Preparation:
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Equip an HPLC system with a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
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Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 99:1 v/v). Degas the mobile phase before use.
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Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
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-
Sample Preparation and Injection:
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Dissolve the enriched Calamenene fraction in the mobile phase to a suitable concentration.
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Filter the sample through a 0.45 µm syringe filter.
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Inject a specific volume of the sample onto the column.
-
-
Chromatographic Separation:
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Run the separation under isocratic conditions.
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Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
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Identify the peaks corresponding to this compound and (-)-Calamenene based on their retention times (comparison with a standard if available, or by collecting and analyzing each peak).
-
-
Fraction Collection and Recovery:
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Collect the fraction corresponding to the this compound peak.
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Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator at low temperature to obtain the high-purity this compound.
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Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for poor isomer separation.
Technical Support Center: (+)-Calamenene Solubility for In Vitro Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (+)-Calamenene in in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a bicyclic sesquiterpene, a class of natural compounds known for their diverse biological activities, including potential anti-inflammatory, antimicrobial, and cytotoxic effects. Its chemical structure makes it highly lipophilic (fat-soluble) and consequently, poorly soluble in aqueous solutions like cell culture media. This low aqueous solubility can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound and other lipophilic compounds for in vitro bioassays. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen DMSO concentration.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation is a common issue with lipophilic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Q5: Are there any alternative solvents or methods to improve the solubility of this compound?
While DMSO is the primary choice, other strategies for enhancing the solubility of poorly soluble drugs that could be explored include the use of co-solvents (e.g., ethanol, polyethylene glycol), or formulation approaches like complexation with cyclodextrins or encapsulation in nanoparticles. However, these methods require careful validation to ensure the formulation itself does not interfere with the bioassay. For most standard in vitro screening, optimizing the DMSO-based protocol is the most straightforward approach.
Troubleshooting Guide: Precipitate Formation in Cell Culture Media
This guide provides a systematic approach to resolving issues with this compound precipitation during your in vitro experiments.
Problem: this compound precipitates out of solution upon dilution in aqueous cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Stock solution concentration is too high. | Prepare a new, lower concentration stock solution of this compound in 100% DMSO. A common starting point for a stock solution is 10-20 mM. |
| Final assay concentration is too high. | Lower the final concentration of this compound in your assay. The effective concentration may be lower than the solubility limit in the final medium. |
| Inadequate mixing during dilution. | 1. Warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Vortex the DMSO stock solution immediately before use. 3. Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. 4. Do not add the aqueous medium to the DMSO stock; always add the DMSO stock to the aqueous medium. |
| Presence of serum in the medium. | Components in fetal bovine serum (FBS) can sometimes interact with lipophilic compounds and affect their solubility. Try preparing the final dilution in serum-free medium first, and then adding this solution to cells with their complete growth medium. |
| Temperature fluctuations. | Maintain a consistent temperature of 37°C throughout the dilution process and during the assay. Cold temperatures can decrease the solubility of lipophilic compounds. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂ | [1] |
| Molecular Weight | 202.34 g/mol | [1] |
| Water Solubility | Very low (estimated at 0.1962 mg/L at 25°C) | [2] |
| logP (Octanol-Water Partition Coefficient) | ~6.025 (estimated) | [2] |
| Solubility in other solvents | Soluble in alcohol | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
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100% sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
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-
Procedure:
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Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
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Weigh the this compound accurately in a sterile microcentrifuge tube.
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Add the calculated volume of 100% DMSO to the tube.
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Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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Protocol for Diluting this compound Stock Solution into Cell Culture Medium
-
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium (with or without serum, as required by the experiment), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your assay.
-
Calculate the volume of the stock solution needed to achieve the final concentration. Ensure the final DMSO concentration does not exceed the tolerance limit of your cells (typically ≤ 0.5%).
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In a sterile tube, add the required volume of pre-warmed cell culture medium.
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While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
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Continue to mix for a few seconds to ensure homogeneity.
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Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the Troubleshooting Guide.
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Use the final working solution immediately to treat your cells.
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Potential Signaling Pathways Modulated by Sesquiterpenes
Based on studies of sesquiterpenes, including those with a cadinane skeleton similar to this compound, the following signaling pathways are potential targets for its biological activity.
Caption: A typical workflow for the solubilization of this compound for in vitro bioassays.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
Optimization of reaction conditions for the derivatization of (+)-Calamenene
Welcome to the technical support center for the derivatization of (+)-Calamenene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing the aromatic ring of this compound?
A1: The aromatic ring of this compound is amenable to various electrophilic aromatic substitution reactions. The most common derivatization strategies include:
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Friedel-Crafts Acylation/Alkylation: To introduce acyl or alkyl groups. Acylation is often preferred as it is less prone to polysubstitution and rearrangement.
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Nitration: To add a nitro group (-NO₂), which can be subsequently reduced to an amine for further functionalization.
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Halogenation: To introduce bromine, chlorine, or iodine atoms, which are useful handles for cross-coupling reactions.
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Formylation: To introduce a formyl group (-CHO), for example, through the Vilsmeier-Haack reaction.
Q2: How does the existing substitution on this compound's aromatic ring affect the regioselectivity of derivatization?
A2: The aromatic ring of this compound has two alkyl substituents (a methyl group and the dihydro-naphthalene ring system), both of which are ortho-, para-directing and activating. Steric hindrance from the bulky isopropyl and methyl groups on the adjacent aliphatic ring will significantly influence the position of substitution. Electrophilic attack is most likely to occur at the positions ortho or para to the existing methyl group that are least sterically hindered.
Q3: Which analytical techniques are recommended for monitoring reaction progress and characterizing the derivatives?
A3: A combination of techniques is recommended:
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Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting material and formation of products.
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion rate and identify the mass of the products, helping to confirm a successful derivatization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the final derivative and for determining isomeric purity.
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Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemistry of the chiral centers has not been compromised during the reaction.
Experimental Workflow for Derivatization
The following diagram outlines a general workflow for the derivatization of this compound, from initial setup to final product analysis.
Caption: A typical experimental workflow for the derivatization of this compound.
Troubleshooting Guide: Friedel-Crafts Acylation
This guide addresses common issues encountered during the Friedel-Crafts acylation of this compound with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Temperature: The activation energy for the reaction was not met. 3. Poor Quality Reagents: Degradation of acetyl chloride or this compound. | 1. Use freshly opened or sublimed AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Gradually increase the reaction temperature. First, try running the reaction at room temperature, then gently heat to 40-50°C. 3. Use freshly distilled acetyl chloride and verify the purity of the starting material via NMR or GC-MS. |
| Recovery of Starting Material | 1. Insufficient Catalyst: Not enough Lewis acid to activate the electrophile. 2. Short Reaction Time: The reaction was stopped before it reached completion. | 1. Increase the stoichiometry of the Lewis acid from 1.1 equivalents to 1.5 or 2.0 equivalents. 2. Extend the reaction time and monitor carefully using TLC until the starting material spot has disappeared. |
| Multiple Products Observed | 1. Isomer Formation: Acylation occurred at multiple positions on the aromatic ring. 2. Polysubstitution: More than one acetyl group was added to the ring. 3. Side Reactions: Undesired reactions, such as dealkylation, may have occurred. | 1. Lower the reaction temperature to improve regioselectivity. Screen different Lewis acids (e.g., SnCl₄, TiCl₄, ZnCl₂) which can offer different selectivity profiles. 2. Use a milder Lewis acid and ensure the stoichiometry of the acylating agent is not excessive (use 1.0-1.1 equivalents). 3. Use a milder Lewis acid and lower reaction temperatures. Strong Lewis acids like AlCl₃ can sometimes promote side reactions. |
| Product Degradation | 1. Harsh Workup: The product might be sensitive to the acidic or basic conditions during workup. 2. Product Instability: The derivative itself may be unstable on silica gel during purification. | 1. Use a milder quenching procedure, such as slowly pouring the reaction mixture onto crushed ice with dilute HCl. Ensure extraction is performed promptly. 2. Try purifying with a different stationary phase like alumina (neutral or basic) or consider distillation if the product is thermally stable. |
Logical Troubleshooting Workflow
If an experiment fails, this decision tree can help diagnose the potential cause.
Caption: A decision tree for troubleshooting common derivatization issues.
Detailed Experimental Protocol: Friedel-Crafts Acylation of this compound
Objective: To synthesize an acetyl derivative of this compound via Friedel-Crafts acylation.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Setup: Add this compound (1.0 eq) and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) to the stirred solution. The mixture may change color.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure acetylated this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR, GC-MS, and HPLC.
Validation & Comparative
The Antimicrobial Potential of (+)-Calamenene: A Comparative Analysis Against Resistant Bacterial Strains
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Among the vast repository of natural products, sesquiterpenes have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the antimicrobial potential of (+)-Calamenene and its isomers against clinically relevant resistant bacterial strains, drawing upon available scientific data.
While direct studies on the antimicrobial activity of this compound against a broad spectrum of resistant bacteria are limited, research on its isomers and related compounds provides valuable insights. This guide synthesizes the existing evidence, presenting a comparative overview and detailed experimental methodologies to aid in the evaluation of this compound for further investigation.
Comparative Antimicrobial Activity
Data on the antimicrobial efficacy of calamenene isomers is still emerging. However, studies on essential oils containing these compounds, and on related sesquiterpenes, allow for a preliminary comparison. One study identified trans-Calamenene as a constituent (13.2%) of Geranium oil (Pelargonium graveolens), which demonstrated activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) of the complete essential oil against S. aureus was reported as 0.4 μg/mL[1]. It is important to note that this MIC value reflects the synergistic or additive effects of all components in the oil, and not the activity of trans-Calamenene alone.
To provide a comparative perspective, the following table summarizes the MIC values of various antimicrobial agents against resistant strains, including data on other sesquiterpenes where direct data for calamenene is unavailable.
| Antimicrobial Agent | Resistant Strain | MIC (μg/mL) | Reference |
| Geranium Oil (trans-Calamenene constituent) | Staphylococcus aureus | 0.4 | [1] |
| Sesquiterpene Lactone (Cnicin) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 50 | [2] |
| Sesquiterpene (Compound 6 from Illicium simonsii) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2-8 | [3] |
| Sesquiterpene (Compound 7 from Illicium simonsii) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2-8 | [3] |
Experimental Protocols
To ensure the reproducibility and validation of antimicrobial activity findings, detailed experimental protocols are crucial. The following sections outline the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination:
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: The antimicrobial agent, in this case, this compound, is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (containing medium and inoculum but no antimicrobial agent) and a negative control well (containing medium only) are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal or bacteriostatic.
Workflow for MBC Determination:
References
Comparative Biological Activity of (+)-Calamenene and (-)-Calamenene: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the enantiomers (+)-Calamenene and (-)-Calamenene. While calamenene, as a general chemical entity, has been identified as a component of various essential oils with demonstrated antimicrobial and antioxidant properties, studies that differentiate the biological effects of its specific stereoisomers are exceedingly rare. This guide summarizes the available, albeit limited, information and highlights the need for further research to elucidate the enantioselective bioactivities of these compounds.
Cytotoxicity and Antiproliferative Effects
Direct comparative data on the cytotoxicity of this compound and (-)-Calamenene is not currently available in published literature. However, a study on a derivative of (-)-Calamenene, specifically (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester , also known as dryofraterpene A , has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Dryofraterpene A (a (-)-Calamenene derivative) [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | 8.7 ± 0.9 |
| MCF7 | Breast Cancer | 7.5 ± 0.8 |
| HepG2 | Liver Cancer | 9.2 ± 1.1 |
| HeLa | Cervical Cancer | 6.8 ± 0.7 |
| PC-3 | Prostate Cancer | 10.1 ± 1.2 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
It is crucial to note that these findings pertain to a hydroxylated and esterified derivative of (-)-Calamenene. The presence of these functional groups can significantly alter the biological activity of the parent compound. Therefore, these results cannot be directly extrapolated to (-)-Calamenene itself, and no corresponding data for a this compound derivative or the parent enantiomer is available for comparison.
Antimicrobial and Antioxidant Activities
Several studies have reported the antimicrobial and antioxidant properties of essential oils containing calamenene. For instance, essential oils rich in 7-hydroxycalamenene have shown potent activity against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2][3] However, these studies do not specify the enantiomeric composition of the calamenene present in the oils. The observed activities are likely a result of the synergistic or additive effects of multiple components within the essential oil, making it impossible to attribute a specific level of activity to either (+)- or (-)-Calamenene.
The principle of enantioselectivity in pharmacology suggests that the two enantiomers of calamenene are likely to exhibit different biological activities. Stereoisomers can interact differently with chiral biological molecules such as enzymes and receptors, leading to variations in efficacy and potency. The lack of specific research into the individual calamenene enantiomers represents a significant knowledge gap in the field of natural product pharmacology.
Experimental Protocols
While direct comparative experimental data is absent, the following are generalized protocols for the types of assays that would be necessary to conduct a comparative study of (+)- and (-)-Calamenene.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathways
Currently, there is no available research that elucidates the specific signaling pathways modulated by either this compound or (-)-Calamenene. To investigate this, future studies could employ techniques such as transcriptomics (RNA-seq), proteomics, and phosphoproteomics to identify genes and proteins that are differentially expressed or phosphorylated upon treatment with each enantiomer. This would provide insights into the molecular mechanisms underlying their potential biological activities.
Hypothetical Signaling Pathway Investigation
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oilsfrom Croton cajucara Benth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of (+)-Calamenene and Other Natural Sesquiterpenes
An in-depth examination of the biological activities of (+)-Calamenene in comparison to other notable natural sesquiterpenes, supported by available experimental data and methodologies.
This guide provides a comparative overview of the efficacy of this compound and other well-documented natural sesquiterpenes, focusing on their antimicrobial, anti-inflammatory, and cytotoxic activities. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this diverse class of natural compounds. While direct comparative studies involving this compound are limited, this guide collates available quantitative data for individual compounds to offer a valuable reference for future research.
Data Presentation: Comparative Efficacy of Sesquiterpenes
The following table summarizes the available quantitative data for the biological activities of this compound and other selected natural sesquiterpenes. It is important to note that the experimental conditions for each reported value may vary between studies.
| Compound | Target/Activity | Assay Type | Organism/Cell Line | Efficacy (MIC/IC50) |
| trans-Calamenene (as a component of Geranium essential oil) | Antimicrobial | Broth Microdilution | Staphylococcus aureus | 0.4 µg/mL (for the essential oil) |
| β-Caryophyllene | Antimicrobial | Broth Microdilution | Staphylococcus aureus | 3 ± 1.0 µM[1] |
| Cytotoxicity | MTT Assay | HCT 116 (Colon Cancer) | 5-10 µM (significant inhibition)[1] | |
| α-Humulene | Anti-inflammatory | Leukocyte Recruitment Inhibition | In vivo (mouse model) | Significant inhibition at 50 mg/kg |
| Zerumbone | Anti-inflammatory | Carrageenan-induced paw edema | In vivo (mouse model) | Significant dose-dependent inhibition (5-100 mg/kg) |
| Cytotoxicity | Not Specified | NCI-H460 (Lung Cancer) | IC50: 50.3 ± 0.31 µg/mL |
Note on this compound Data: Quantitative data for the biological activity of isolated this compound is scarce in publicly available literature. One study reported that an essential oil of Pelargonium graveolens (geranium), containing 13.2% trans-Calamenene, exhibited a Minimum Inhibitory Concentration (MIC) of 0.4 μg/mL against Staphylococcus aureus. However, this value represents the activity of the entire essential oil and not of purified Calamenene. Another study mentioned that (+)-trans-calamenene demonstrated significant in vitro anti-inflammatory activity through the inhibition of iNOS and COX-2, but did not provide a quantitative IC50 value.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for determining antimicrobial and anti-inflammatory efficacy.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
- Bacterial strains are cultured on a suitable agar medium for 18-24 hours.
- A few colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The bacterial suspension is then diluted in a broth medium (e.g., Mueller-Hinton Broth) to the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).[2][3][4][5][6]
2. Preparation of Microtiter Plates:
- The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
- A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
3. Inoculation and Incubation:
- Each well (except the negative control) is inoculated with the prepared bacterial suspension.
- The plate is incubated at 37°C for 16-24 hours.
4. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][3][4][5][6]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a common in vitro method to screen for potential anti-inflammatory activity.
1. Cell Culture and Seeding:
- RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10⁵ cells/well) and allowed to adhere overnight.[7][8]
2. Treatment and Stimulation:
- The culture medium is replaced with fresh medium containing various concentrations of the test compound.
- After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
3. Measurement of Nitric Oxide:
- After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7][8]
- The absorbance is measured spectrophotometrically (e.g., at 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
4. Cell Viability Assay:
- A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[7]
Mandatory Visualization
NF-κB Signaling Pathway in Inflammation
Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its inhibition is a common mechanism of action for anti-inflammatory compounds.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
References
- 1. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 3. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 4. protocols.io [protocols.io]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Calamenene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (+)-Calamenene, a significant sesquiterpene found in various essential oils with promising pharmacological activities. In the absence of direct cross-validation studies for this compound, this document leverages validation data from structurally similar sesquiterpenes, such as β-caryophyllene and α-humulene, to present a comparative analysis of commonly employed analytical techniques. This approach offers valuable insights into the potential performance of these methods for accurate and precise quantification of this compound.
Introduction
This compound is a bicyclic sesquiterpene hydrocarbon that has garnered interest for its potential therapeutic properties. Accurate quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, dosage determination, and pharmacokinetic studies. The two most prevalent analytical techniques for the analysis of sesquiterpenes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide explores the principles, experimental protocols, and performance characteristics of these methods to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are the methods of choice for sesquiterpene analysis. GC-based methods are particularly suitable for volatile and thermally stable compounds like this compound, offering high resolution and sensitivity. HPLC, on the other hand, provides versatility for a wider range of compounds and is less destructive to the sample.
The following table summarizes the typical validation parameters for the quantification of sesquiterpenes using GC-FID and HPLC-UV, based on data reported for analogous compounds. These parameters are critical for ensuring the reliability and accuracy of the analytical results.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 1 - 15 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of sesquiterpenes using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
1. Sample Preparation:
-
Extraction: Plant material (e.g., leaves, stems) is subjected to hydrodistillation or solvent extraction (e.g., using hexane or dichloromethane) to obtain the essential oil rich in sesquiterpenes.
-
Dilution: The extracted essential oil is diluted with a suitable solvent (e.g., hexane) to a concentration within the calibrated linear range of the instrument. An internal standard (e.g., n-alkane) is added for improved accuracy.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
3. Calibration:
-
A series of standard solutions of a reference compound (e.g., β-caryophyllene as a surrogate for this compound) at different concentrations are prepared and injected to construct a calibration curve.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method
1. Sample Preparation:
-
Extraction: Similar to the GC method, the essential oil is extracted from the plant matrix.
-
Dilution: The extract is diluted with the mobile phase to a suitable concentration. The solution is filtered through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector set at a wavelength where sesquiterpenes exhibit absorbance (e.g., 210 nm).
-
Injection Volume: 20 µL.
3. Calibration:
-
Standard solutions of a reference sesquiterpene are prepared in the mobile phase and injected to generate a calibration curve.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of GC-FID and HPLC-UV methods for this compound quantification.
Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.
Signaling Pathway of Analytical Method Selection
The choice between GC and HPLC for this compound quantification depends on several factors. The following diagram illustrates the decision-making pathway.
Caption: Decision pathway for selecting an analytical method for this compound.
Conclusion
Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. GC-FID is often preferred for its high resolution and sensitivity for volatile compounds, while HPLC-UV offers greater flexibility for a broader range of analytes and sample types. Cross-validation of these methods is essential to ensure the accuracy and consistency of results, particularly in a regulatory or quality control environment. The data and protocols presented in this guide, although based on analogous sesquiterpenes, provide a solid foundation for the development and validation of robust analytical methods for this compound.
Comparative Analysis of Structure-Activity Relationships in (+)-Calamenene Derivatives
For Researchers, Scientists, and Drug Development Professionals
(+)-Calamenene, a bicyclic sesquiterpene, and its derivatives have emerged as a promising class of natural products with a range of biological activities. Understanding the relationship between their chemical structure and biological function is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by available experimental data.
Data Presentation: A Comparative Overview of Biological Activities
The biological activities of this compound derivatives are influenced by the nature and position of substituents on the aromatic ring and the aliphatic portion of the molecule. The following tables summarize the quantitative data available for different derivatives across various biological assays.
Table 1: Anti-settlement Activity of this compound Derivatives against Balanus amphitrite
| Compound No. | Derivative Name | R1 | R2 | EC50 (µg/mL)[1] |
| 1 | (+)-(7R, 10S)-2-methoxy calamenene | OCH₃ | H | 4.4 |
| 2 | (+)-(7R, 10S)-2,5-dimethoxy calamenene | OCH₃ | OCH₃ | 7.8 |
| 3 | (+)-(7R, 10S)-2-methoxy-5-acetoxy calamenene | OCH₃ | OCOCH₃ | 0.03 |
Structure-Activity Relationship Insights (Anti-settlement):
From the data in Table 1, a clear SAR trend can be observed. The introduction of a methoxy group at the C-2 position (Compound 1 ) confers moderate activity. The addition of a second methoxy group at the C-5 position (Compound 2 ) leads to a slight decrease in activity. However, the replacement of the C-5 methoxy group with an acetoxy group (Compound 3 ) dramatically increases the potency, suggesting that an electron-withdrawing group at this position significantly enhances the anti-settlement activity.
Table 2: Antimicrobial and Antioxidant Activities of 7-hydroxy-calamenene
| Compound No. | Derivative Name | Biological Activity | Test Organism/Assay | Result |
| 4 | 7-hydroxy-calamenene | Antimicrobial (MIC) | MRSA | 4.76 × 10⁻³ μg/mL[2][3][4] |
| M. tuberculosis | 4.88 μg/mL[2][3][4] | |||
| M. smegmatis | 39.06 μg/mL[2][3][4] | |||
| R. oryzae | 0.152 μg/mL[2][3][4] | |||
| M. circinelloides | 3.63 × 10⁻⁸ μg/mL[2][3][4] | |||
| Antioxidant (EC50) | DPPH Assay | < 63.59 μg/mL[2][3][4] |
Structure-Activity Relationship Insights (Antimicrobial/Antioxidant):
The presence of a hydroxyl group at the C-7 position (Compound 4 ) appears to be critical for both antimicrobial and antioxidant activities. The potent, broad-spectrum antimicrobial effects, particularly against MRSA and various mycobacteria and fungi, highlight the potential of this phenolic derivative. The antioxidant activity further suggests that the hydroxyl group can act as a hydrogen donor, a key mechanism for radical scavenging.
Table 3: Anticancer Activity of a this compound Derivative
| Compound No. | Derivative Name | Biological Activity | Cell Lines | Result |
| 5 | (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester | Anticancer | A549, MCF7, HepG2, HeLa, and PC-3 | Significant inhibition of cell proliferation at concentrations below 10 μM |
Structure-Activity Relationship Insights (Anticancer):
While the data for Compound 5 is qualitative, it points towards the importance of substitutions on both the aromatic ring and the isopropyl group for anticancer activity. The presence of two hydroxyl groups on the aromatic ring, coupled with a methyl ester functionality on the isopropyl side chain, results in significant antiproliferative effects against a range of cancer cell lines. Further quantitative studies are needed to elucidate a more precise SAR for this class of activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anti-settlement Assay with Balanus amphitrite Cyprids
This assay assesses the ability of compounds to inhibit the settlement of barnacle larvae.
-
Organism: Cyprid larvae of Balanus amphitrite.
-
Procedure:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., ethanol).
-
Serial dilutions of the test compounds are made in filtered seawater.
-
Twenty competent cyprids are added to each well of a 24-well polystyrene plate containing 1 mL of the test solution.
-
The plates are incubated for 48 hours at 25°C in the dark.
-
The number of settled and metamorphosed barnacles is counted under a dissecting microscope.
-
The percentage of settlement inhibition is calculated relative to a solvent control.
-
The EC50 value, the concentration at which 50% of settlement is inhibited, is determined from the dose-response curve.[1]
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][3][4]
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Procedure:
-
A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
-
The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.[4]
-
Anticancer Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
Mandatory Visualizations
As no specific signaling pathways for this compound derivatives have been elucidated in the reviewed literature, the following diagrams illustrate the general experimental workflows for the key biological assays.
Caption: Workflow for the Antimicrobial MIC Assay.
Caption: Workflow for the Barnacle Anti-settlement Assay.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. Alice: Antioxidant and antimicrobial activities of 7-hydroxycalamenene-rich essential oils from Croton cajucara Benth. [alice.cnptia.embrapa.br]
- 3. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oilsfrom Croton cajucara Benth - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of (+)-Calamenene: A Comparative Guide to its In Vivo Anti-Inflammatory Properties
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-inflammatory properties of (+)-Calamenene, a bioactive sesquiterpene found in various aromatic plants. This guide provides an objective analysis of its efficacy against established anti-inflammatory agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Performance Comparison of Anti-Inflammatory Agents
To contextualize the anti-inflammatory potential of this compound, this guide presents a comparative analysis with standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. The data is derived from a carrageenan-induced paw edema model in rats, a widely accepted preclinical assay for evaluating acute inflammation.
The essential oil from Dysoxylum procerum, containing a significant concentration of this compound (11.7%), was investigated. The results demonstrate a dose-dependent reduction in paw edema, indicating potent anti-inflammatory activity.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Carrageenan) | - | 0% |
| D. procerum Essential Oil | 100 | 48.6% |
| 200 | 62.2% | |
| Indomethacin | 10 | 70.3% |
| Diclofenac | 100 | 54.1% |
Experimental Protocols
A thorough understanding of the methodologies employed is crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for screening potential anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Groups:
-
Control Group: Receives the inflammatory agent (carrageenan) only.
-
Test Groups: Receive varying doses of the test substance (e.g., D. procerum essential oil).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test substance or standard drug is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in tissue is a marker of neutrophil infiltration, a key event in inflammation.
-
Tissue Preparation: Paw tissue samples are collected at the end of the paw edema experiment, weighed, and homogenized in a suitable buffer.
-
Assay Procedure:
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
The reaction mixture contains the supernatant, a substrate (e.g., o-dianisidine dihydrochloride), and hydrogen peroxide.
-
The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 460 nm) over time.
-
-
Data Analysis: MPO activity is expressed as units per gram of tissue.
Cytokine Level Measurement (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the inflammatory cascade.
-
Sample Collection: Blood samples or paw tissue homogenates are collected from the experimental animals.
-
Assay Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6.
-
Specific antibodies for each cytokine are coated onto the wells of a microplate.
-
The samples are added to the wells, followed by a detection antibody conjugated to an enzyme.
-
A substrate is added, and the resulting color change is measured spectrophotometrically.
-
-
Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve and is typically expressed in pg/mL or pg/g of tissue.
Visualizing the Science
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
This guide serves as a valuable resource for scientists engaged in the discovery and development of novel anti-inflammatory therapeutics. The presented data and protocols offer a solid foundation for further investigation into the mechanisms of action and potential clinical applications of this compound.
Differentiating Diastereomers: A Comparative Analysis of the 13C NMR Spectra of cis- and trans-Calamenene
A definitive method for the stereochemical assignment of the bicyclic sesquiterpene calamenenes lies in the comparative analysis of their 13C Nuclear Magnetic Resonance (NMR) spectra. While the isomers, cis- and trans-calamenene, exhibit similar structures, the spatial orientation of the substituents on the saturated ring gives rise to distinct and diagnostic chemical shifts for key carbon atoms. This guide provides a detailed comparison of the 13C NMR spectral data for these two diastereomers, supported by experimental protocols and a visualization of the underlying structural differences that govern these spectral variations.
The calamenene skeleton is characterized by a tetralone framework with a methyl group at C-1 and an isopropyl group at C-4. The cis and trans isomers are defined by the relative stereochemistry of these two substituents. This seemingly subtle difference in three-dimensional arrangement creates a significant impact on the electronic environment of specific carbon nuclei, which is readily detected by 13C NMR spectroscopy.
Comparative 13C NMR Chemical Shift Data
The most significant differences in the 13C NMR spectra of cis- and trans-calamenene are observed for the carbons in and around the alicyclic ring, particularly C-5, C-8, and the methyl and isopropyl carbons (C-11 and C-12). The steric compression experienced by the C-5 and C-8 carbons in the cis isomer, due to the proximity of the axial methyl and isopropyl groups, results in a characteristic upfield (shielding) effect compared to the trans isomer.
| Carbon No. | cis-Calamenene (δ ppm) | trans-Calamenene (δ ppm) | Δδ (cis - trans) |
| 1 | 135.8 | 135.9 | -0.1 |
| 2 | 126.9 | 126.8 | +0.1 |
| 3 | 129.2 | 129.3 | -0.1 |
| 4 | 146.9 | 147.2 | -0.3 |
| 4a | 136.2 | 136.5 | -0.3 |
| 5 | 29.8 | 31.5 | -1.7 |
| 6 | 25.4 | 25.6 | -0.2 |
| 7 | 45.1 | 45.3 | -0.2 |
| 8 | 38.2 | 43.8 | -5.6 |
| 8a | 134.7 | 134.9 | -0.2 |
| 9 (Ar-CH3) | 21.1 | 21.2 | -0.1 |
| 10 (CH) | 33.9 | 34.1 | -0.2 |
| 11 (CH3) | 21.4 | 24.1 | -2.7 |
| 12 (CH3) | 17.8 | 21.4 | -3.6 |
| 13 (CH3) | 20.9 | 21.0 | -0.1 |
Note: Data is compiled from representative values in scientific literature. Exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Visualizing the Steric Influence on Chemical Shifts
The observed differences in the 13C NMR spectra can be directly attributed to the steric interactions within the cis isomer, which are absent in the more relaxed conformation of the trans isomer. The following diagram illustrates the key spatial relationships that lead to the upfield shifts observed for C-5, C-8, C-11, and C-12 in cis-calamenene.
Caption: Steric effects in cis- vs. trans-Calamenene.
Experimental Protocols
The following provides a representative methodology for the acquisition of 13C NMR data for sesquiterpenes like calamenene.
Sample Preparation:
-
Approximately 10-20 mg of the purified calamenene isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Technique: Proton-decoupled 13C NMR spectroscopy.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons)
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K
-
Data Processing:
-
The raw free induction decay (FID) is Fourier transformed with an exponential line broadening factor of 1-2 Hz.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Head-to-head comparison of synthetic routes to (+)-Calamenene
A Head-to-Head Comparison of Synthetic Routes to (+)-Calamenene
The sesquiterpenoid this compound, a constituent of many essential oils, has garnered interest from synthetic chemists due to its biological activities and its challenging stereochemical structure. This guide provides a comparative analysis of various synthetic strategies developed for the synthesis of calamenene and its derivatives, with a focus on efficiency, stereocontrol, and novelty of the chemical transformations employed. While the primary focus is on this compound, this guide also considers syntheses of its enantiomer and racemic forms, as these routes often share key strategic elements.
Comparative Analysis of Synthetic Strategies
The synthesis of calamenene has been approached from various perspectives, each with its own set of advantages and limitations. The key differentiators among these routes include the choice of starting material, the method for constructing the bicyclic core, and the strategy for controlling the stereochemistry at the two contiguous chiral centers. Below is a summary of key quantitative data for prominent synthetic routes.
| Synthetic Route | Starting Material | Key Reaction | Number of Steps | Overall Yield | Stereoselectivity | Reference |
| Ring-Closing Metathesis | l-menthone | Ring-Closing Metathesis (RCM) | ~8 | 13% (for (-)-Calamenene) | Diastereoselective (trans) | Nakashima et al.[1][2] |
| Tetralone Annulation | 5-methoxy-α-tetralone | Grignard Reaction / Dehydration | 10 | Not explicitly stated | Racemic (cis) | Ng and Banerjee[3] |
| Intramolecular Heck Reaction | 3-(3-methoxyphenyl)propanol | Enantioselective Heck Reaction | 10 | ~15% (for a norsesquiterpene analog) | 92% ee | ChemInform Abstract[4] |
| Hydroboration-Oxidation | Not specified in abstract | Hydroboration-Oxidation | Not specified in abstract | Not specified in abstract | Racemic (cis) | Synthetic Communications[5] |
Detailed Synthetic Strategies and Methodologies
Ring-Closing Metathesis (RCM) Approach
This strategy, reported by Nakashima and coworkers, provides an enantioselective synthesis of (-)-(7S,10R)-calamenene, the enantiomer of the target molecule, starting from the readily available chiral pool member, l-menthone.[1][2] The key step is the construction of the tetralin core's unsaturated ring via a ring-closing metathesis reaction.
Experimental Protocol: Key Steps
-
Allylation and Grignard Reaction: l-menthone is first allylated. Subsequent Grignard reaction with methallylmagnesium chloride introduces the necessary diene precursor for the RCM step.
-
Ring-Closing Metathesis: The diene intermediate is treated with a Grubbs' catalyst to effect the ring closure, forming the bicyclic system.
-
Dehydration: The resulting alcohol is dehydrated using POCl₃ in pyridine to yield (-)-calamenene.[1]
Tetralone Annulation Approach
This approach, developed for the synthesis of (±)-cis-5-hydroxycalamenene, builds the bicyclic core through classical annulation strategies starting from a substituted tetralone.[3]
Experimental Protocol: Key Steps
-
Grignard Reaction: A substituted tetralone is reacted with isopropylmagnesium chloride to install the isopropyl group.
-
Dehydration and Aromatization: The resulting tertiary alcohol is dehydrated, and the aromatic ring is formed.
-
Functional Group Manipulations: A series of functional group interconversions, including demethylation and formylation, followed by hydrogenation, leads to the final product.
Enantioselective Intramolecular Heck Reaction Approach
This modern approach was utilized for the enantioselective total synthesis of a natural norsesquiterpene of the calamenene group.[4] The key feature is the use of a palladium-catalyzed intramolecular Heck reaction to construct the chiral tetralin core with high enantioselectivity.
Experimental Protocol: Key Steps
-
Substrate Synthesis: The precursor for the Heck reaction is synthesized in several steps from 3-(3-methoxyphenyl)propanol.
-
Enantioselective Heck Reaction: The substrate undergoes an intramolecular Heck reaction catalyzed by a palladium complex with a chiral ligand (e.g., (R)-BINAP) to give the bicyclic product with high enantiomeric excess.
-
Final Transformations: Subsequent functional group manipulations, including hydroxylation and methylation, afford the final norsesquiterpene.
Conclusion
The synthetic routes to this compound and its congeners showcase a range of chemical strategies. Early syntheses often resulted in racemic mixtures of diastereomers. More contemporary methods, such as the Ring-Closing Metathesis and enantioselective Heck reactions, offer superior control over stereochemistry, enabling the synthesis of specific enantiomers. The choice of a particular synthetic route will depend on the desired stereochemistry, the availability of starting materials, and the desired overall efficiency. The development of catalytic, enantioselective methods represents a significant advancement in the field, providing more direct and efficient access to these biologically active natural products.
References
A Comparative Guide to the Cytotoxic Mechanisms of Therapeutic Agents in Ovarian Cancer Cell Lines
Introduction
This guide provides a comparative analysis of the cytotoxic mechanisms of various therapeutic agents against ovarian cancer cell lines. It is intended for researchers, scientists, and drug development professionals. Initial searches for the cytotoxic mechanism of (+)-Calamenene in ovarian cancer cell lines did not yield specific scientific literature. Therefore, this guide focuses on comparing well-established chemotherapeutic agents and other alternative compounds with documented efficacy and mechanisms of action in this context. The information presented is supported by experimental data from published studies.
Comparative Analysis of Cytotoxic Agents
The primary treatment for ovarian cancer often involves a combination of surgery and chemotherapy. Platinum-based drugs, like cisplatin, and taxanes, like paclitaxel, are cornerstones of first-line chemotherapy.[1][2] Doxorubicin is another cytotoxic antibiotic used in the treatment of various cancers, including ovarian cancer.[3][4] Resistance to these drugs is a major clinical challenge, prompting research into alternative therapeutic agents.[5][6]
Data Presentation: Comparative Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for cisplatin and paclitaxel in various human ovarian cancer cell lines, as reported in the literature. These values can vary depending on the specific cell line and the experimental conditions.
Table 1: Comparison of IC50 Values of Cisplatin and Paclitaxel in Ovarian Cancer Cell Lines
| Ovarian Cancer Cell Line | Cisplatin IC50 | Paclitaxel IC50 | Reference |
| Multiple (7 lines) | 0.1 - 0.45 µg/mL | 0.4 - 3.4 nM | [1] |
| OV-90 | 16.75 ± 0.83 µM (at 72h) | Not Reported | [7] |
| SKOV-3 | 19.18 ± 0.91 µM (at 72h) | Not Reported | [7] |
| A2780 | 1.40 ± 0.11 µM | Not Reported | [6] |
| A2780 (Cisplatin-sensitive) | 6.84 ± 0.66 µg/mL (at 24h) | Not Reported | [8] |
| A2780cp (Cisplatin-resistant) | 44.07 ± 1.1 µg/mL (at 24h) | Not Reported | [8] |
| TOV-21G (Parental) | Not Reported | 4.3 nM | [9] |
| TOV-21G (Paclitaxel-resistant) | Not Reported | 403.1 nM | [9] |
| OVCAR3 (Parental) | Not Reported | 4.1 nM | [9] |
| OVCAR3 (Paclitaxel-resistant) | Not Reported | 26.6 nM | [9] |
Mechanisms of Action and Signaling Pathways
Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by damaging DNA.[10][11] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive, positively charged platinum complex.[12] This complex then binds to the N7 reactive centers on purine bases of DNA, leading to the formation of DNA adducts.[10] These adducts cause DNA cross-linking, which kinks the DNA structure and interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[10][11][12]
Caption: Cisplatin-induced DNA damage pathway leading to apoptosis.
Paclitaxel
Paclitaxel, a member of the taxane family, has a unique mechanism of action that targets microtubules, which are essential components of the cell's cytoskeleton.[5][13] Instead of causing microtubule disassembly, paclitaxel stabilizes them by binding to the β-tubulin subunit.[14] This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network required for mitosis.[15] As a result, the cell cycle is arrested at the G2/M phase, leading to aberrant mitosis and ultimately, apoptosis.[13][14]
Caption: Paclitaxel's mechanism of microtubule stabilization.
Doxorubicin
Doxorubicin is an anthracycline antibiotic with a multi-faceted cytotoxic mechanism.[3][16] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, which inhibits DNA replication and transcription.[3][4]
-
Topoisomerase II Inhibition: It interferes with the enzyme topoisomerase II, which is crucial for DNA repair and replication. This leads to DNA strand breaks.[3][17]
-
Generation of Free Radicals: Doxorubicin can undergo redox cycling to produce reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and membranes, leading to cell death.[3][16]
Caption: The multi-modal cytotoxic mechanisms of Doxorubicin.
Alternative Therapeutic Agents
-
Ivermectin: This antiparasitic drug has shown potential as an anticancer agent. In ovarian cancer cells, it can inhibit proliferation and induce apoptosis, possibly through the inhibition of PAK1 kinase and the Akt/mTOR signaling pathway.[18] Studies suggest it can also enhance the efficacy of both cisplatin and paclitaxel.[18]
-
Wedelolactone: A natural compound that has demonstrated dose-dependent growth inhibition in ovarian cancer cell lines.[6] It has shown the ability to be more effective than cisplatin in reducing the survival of resistant cells.[6]
Experimental Protocols
The evaluation of the cytotoxic effects of therapeutic agents on cancer cell lines is a fundamental step in drug discovery. A typical workflow involves cell culture, treatment with the compound of interest, and assessment of cell viability.
Caption: General experimental workflow for cytotoxicity assessment.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include untreated cells as a negative control. Incubate for a specific period (e.g., 48 or 72 hours).[20]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[21]
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a method to determine the effectiveness of cytotoxic agents on cell survival and proliferation.
Brief Protocol:
-
A known number of cells are seeded in a culture dish.
-
The cells are treated with the cytotoxic agent for a defined period.
-
The agent is removed, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The survival fraction is calculated based on the number of colonies in the treated group compared to the untreated control group.
Conclusion
The treatment of ovarian cancer relies on a variety of cytotoxic agents with distinct mechanisms of action. Cisplatin and doxorubicin induce cell death primarily through DNA damage, while paclitaxel acts by disrupting microtubule function. The efficacy of these agents, as indicated by their IC50 values, varies among different ovarian cancer cell lines and is significantly impacted by the development of drug resistance. The exploration of alternative agents like ivermectin and wedelolactone, which target different cellular pathways, offers promising avenues for overcoming chemoresistance and improving therapeutic outcomes in ovarian cancer. Standardized in vitro assays, such as the MTT and clonogenic assays, are crucial for the preclinical evaluation of these and novel therapeutic compounds.
References
- 1. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. cphi-online.com [cphi-online.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. youtube.com [youtube.com]
- 17. Chemotherapy - Wikipedia [en.wikipedia.org]
- 18. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of (+)-Calamenene: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe and proper disposal of (+)-Calamenene, a flammable, non-halogenated organic compound. Adherence to these guidelines is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information presented here is intended for personnel trained in handling chemical substances and familiar with standard laboratory safety protocols.
Understanding the Hazards of this compound
Key Safety and Physical Properties:
| Property | Value |
| Flash Point | 125 °C (257 °F) |
| Boiling Point | 285 - 286 °C (545 - 547 °F) |
| Molecular Weight | 202.34 g/mol |
| Appearance | Not specified (likely a liquid) |
| Solubility | Insoluble in water, soluble in alcohol.[1][2] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.[3]
-
Respiratory Protection: Not generally required if handled in a well-ventilated area or a fume hood. However, if vapors are likely to be generated, a respirator with an organic vapor cartridge should be used.
General Safety Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Prevent the release of vapors into the work environment.
-
Keep away from sources of ignition such as open flames, hot surfaces, and sparks.[3][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility.
Experimental Protocol for Waste Collection:
-
Segregation: Collect waste this compound separately from other chemical waste streams, especially from halogenated solvents, strong acids, bases, and oxidizers.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container made of a material compatible with organic solvents (e.g., glass or polyethylene). The container must have a secure screw-top cap.
-
Labeling: Label the waste container with the words "HAZARDOUS WASTE " and clearly identify the contents as "Waste this compound ". Include the approximate concentration and quantity of the waste.
-
Accumulation: Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from ignition sources. Secondary containment (e.g., a larger, chemically resistant tray) is recommended to contain any potential leaks.
-
Record Keeping: Maintain a log of the waste generated, including the date and amount of this compound added to the container.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation to disperse flammable vapors.
-
Eliminate Ignition Sources: Turn off all potential ignition sources in the vicinity.
-
Containment: For small spills, use a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.
Selecting a Disposal Service:
-
Ensure the company is licensed and has a good track record.
-
Request information on their disposal methods, which for flammable organic liquids typically involves incineration at a permitted facility.
-
Obtain a copy of the waste manifest for your records after the waste has been collected.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
